(+)-Isoajmaline
Description
An alkaloid found in the root of Rauwolfia serpentina, among other plant sources. It is a class Ia antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials. Ajmaline produces potent sodium channel blocking effects and a very short half-life which makes it a very useful drug for acute intravenous treatments. The drug has been very popular in some countries for the treatment of atrial fibrillation in patients with the Wolff–Parkinson–White syndrome and in well tolerated monomorphic ventricular tachycardias. It has also been used for many years as a drug to challenge the conduction system of the heart in cases of bundle branch block and syncope. In these cases, abnormal prolongation of the HV interval has been taken as a proof for infrahisian conduction defects tributary for permanent pacemaker implantation.
(5aR,6S,8S,10S,11S,11aS,12aR,13R)-5-methyl-5a,6,8,9,10,11,11a,12-octahydro-5H-6,10:11,12a-dimethanoindolo[3,2-b]quinolizine-8,13-diol is a natural product found in Euglena gracilis and Apis cerana with data available.
Properties
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18+,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRUOGAGYHKKD-HEFSZTOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ajmaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e+00 g/L | |
| Details | YALKOWSKY,SH & DANNENFELSER,RM (1992) | |
| Record name | Ajmaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | YALKOWSKY,SH & DANNENFELSER,RM (1992) | |
| Record name | Ajmaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4360-12-7 | |
| Record name | Ajmaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ajmaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(+)-Isoajmaline: A Comprehensive Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of (+)-Isoajmaline, a significant monoterpenoid indole (B1671886) alkaloid. It details its primary natural sources, biosynthetic origins, and the methodologies for its extraction, isolation, and purification. This guide is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a member of the ajmaline (B190527) group of alkaloids, which are predominantly found in the plant genus Rauwolfia, belonging to the Apocynaceae family. The primary and most well-documented natural source of this compound is Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian Snakeroot.[1][2][3] This plant has a long history of use in traditional Ayurvedic medicine for treating hypertension and mental disorders.[4]
The alkaloids in Rauwolfia serpentina are most concentrated in the roots and root bark, making these the primary materials for extraction.[3][5] While ajmaline is often the more abundant isomer, isoajmaline (B1239502) is consistently co-isolated from R. serpentina root extracts.[1] Other species of the genus, such as Rauwolfia vomitoria and Rauwolfia schueli, are also known sources of ajmaline-type alkaloids and may contain isoajmaline.[6][7]
Biosynthesis of the Ajmaline Core Structure
The biosynthesis of ajmaline and its isomers is a complex, multi-step enzymatic process that occurs within the plant.[4][8] The pathway begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin, a reaction catalyzed by strictosidine (B192452) synthase to form strictosidine, the universal precursor to virtually all monoterpenoid indole alkaloids.[9]
Following the formation of strictosidine, a series of enzymatic transformations involving glucosidases, oxidases, reductases, and esterases leads to the formation of the complex hexacyclic ajmalan (B1240692) ring system.[4][10] Key intermediates in this pathway include sarpagan, vellosimine, and vomilenine. The final steps involve reductions and methylations to yield norajmaline, which is then methylated to form ajmaline.[10] Isoajmaline shares this intricate biosynthetic origin, differing in its stereochemical configuration.
Caption: Simplified biosynthetic pathway leading to the ajmalan core structure.
Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatography. The following sections describe a generalized protocol based on established methodologies.[1][11][12]
Caption: General workflow for the isolation of this compound from plant material.
Protocol 1: Extraction and Fractionation
-
Preparation of Plant Material: Air-dry the roots of Rauwolfia serpentina and grind them into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: Macerate the powdered root material (e.g., 100 g) in an organic solvent such as methanol or ethanol.[5][11] A common procedure involves soaking the powder for 72 hours at room temperature with intermittent shaking.[11] Some methods utilize an acidified solvent (e.g., methanol with 3-6% acetic acid) to improve the extraction of basic alkaloids.[6]
-
Concentration: Filter the extract to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of 40-55°C to yield a crude methanolic extract.[6][11]
-
Liquid-Liquid Partitioning: Suspend the crude extract in an aqueous solution (e.g., water or dilute acid). Perform successive partitioning with immiscible organic solvents of increasing polarity.
-
First, partition against a non-polar solvent like n-hexane to remove fats and lipids (defatting).[11]
-
Next, partition the remaining aqueous layer against a solvent of intermediate polarity, such as chloroform.[11][12] The alkaloids, including isoajmaline, will preferentially move into the chloroform fraction. This fraction is often found to have the highest concentration of alkaloids.[11]
-
Separate and collect the chloroform layer. This "alkaloid-rich" fraction is then concentrated and used for further purification.
-
Protocol 2: Chromatographic Purification
-
Column Preparation: Prepare a glass column packed with silica gel (e.g., mesh size 60-120) as the stationary phase, using a suitable solvent system (e.g., hexane-ethyl acetate) as the mobile phase.[1][11]
-
Loading: Adsorb the concentrated chloroform fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by the introduction of methanol.[1] For example, a hexane-EtOAc gradient can be used.[1]
-
Fraction Collection and Monitoring: Collect the eluate in small fractions. Monitor the separation process by spotting the collected fractions onto Thin-Layer Chromatography (TLC) plates and developing them in an appropriate solvent system.[11] Visualize the spots under UV light or by using a staining reagent like Dragendorff's reagent.
-
Isolation of Pure Compound: Combine the fractions that show a pure spot corresponding to the Rf value of isoajmaline. Evaporate the solvent from the combined fractions to yield the isolated compound. Further purification can be achieved through re-crystallization if necessary.
-
Structural Confirmation: The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[11]
Quantitative Data
The concentration of ajmaline-type alkaloids can vary significantly based on the plant's geographic origin, age, and the extraction method employed. The following table summarizes quantitative data related to the analysis and isolation of these alkaloids from Rauwolfia serpentina.
| Parameter | Value | Plant Part / Fraction | Method | Source |
| Total Alkaloid Content | 2.68% | Chloroform Fraction | Gravimetric | [11] |
| Ajmaline Content | 0.817 mg/g | Root Extract | Spectrophotometry | [5] |
| Ajmaline Content | 0.485 mg/g | Leaf Extract | Spectrophotometry | [5] |
| HPLC Recovery (Ajmaline) | 98.27% | Spiked Root Extract | RP-HPLC | [13][14] |
| HPLC LOD (Ajmaline) | 6 µg/mL | Standard Solution | RP-HPLC | [14] |
| HPLC LOQ (Ajmaline) | 19 µg/mL | Standard Solution | RP-HPLC | [14] |
Note: Much of the detailed quantitative analysis has focused on ajmaline, the major isomer. Data for isoajmaline is less commonly reported but is expected to be present in lower concentrations than ajmaline in the root extract. LOD: Limit of Detection; LOQ: Limit of Quantitation.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. CN102020641B - Method for extracting ajmaline from Rauwolfia root bark - Google Patents [patents.google.com]
- 7. Rauwolfia schueli as a potential source of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular architecture of major enzymes from ajmaline biosynthetic pathway [agris.fao.org]
- 9. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aktpublication.com [aktpublication.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the (+)-Isoajmaline Biosynthetic Pathway in Rauwolfia
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline is a prominent member of the sarpagan-type monoterpenoid indole (B1671886) alkaloids (MIAs), a class of natural products renowned for their significant pharmacological activities. Found in the roots of Rauwolfia species, particularly Rauwolfia serpentina, ajmaline (B190527) is utilized as a class Ia antiarrhythmic agent. The intricate biosynthetic pathway leading to this compound has been the subject of extensive research, culminating in the elucidation of its key enzymatic steps. This technical guide provides a comprehensive overview of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes to aid researchers and professionals in drug development and metabolic engineering.
The Core Biosynthetic Pathway
The biosynthesis of this compound commences with the universal precursor to most MIAs, strictosidine (B192452). This central intermediate is formed through the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713), a reaction catalyzed by strictosidine synthase (STR). Following its formation, strictosidine undergoes a series of enzymatic transformations, including deglycosylation, cyclization, reduction, and hydroxylation, to yield the complex hexacyclic structure of ajmaline. The key enzymes and intermediates in this pathway are detailed below.
Diagram of the this compound Biosynthetic Pathway
Caption: The biosynthetic pathway from tryptamine and secologanin to this compound.
Quantitative Data of Key Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway in Rauwolfia serpentina.
| Enzyme | Abbreviation | EC Number | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) |
| Strictosidine Synthase | STR | 4.3.3.2 | Tryptamine | 6.2 µM[1] | 10.65 s⁻¹[1] | 5.0-8.0[1] | - |
| Secologanin | 39 µM[1] | ||||||
| Strictosidine β-Glucosidase | SGD | 3.2.1.105 | Strictosidine | - | - | 5.0[2] | 60[2] |
| Geissoschizine Synthase | GS | 1.1.1.- | Strictosidine Aglycone | - | - | - | - |
| Sarpagan Bridge Enzyme | SBE | 1.14.14.104 | 19-E-Geissoschizine | 22.5 µM[3] | - | - | - |
| Polyneuridine Aldehyde Esterase | PNAE | 3.1.1.80 | Polyneuridine Aldehyde | - | - | - | - |
| Vinorine Synthase | VS | 2.3.1.160 | 16-epi-Vellosimine | - | - | - | - |
| Acetyl-CoA | - | - | |||||
| Vinorine Hydroxylase | VH | 1.14.14.104 | Vinorine | 6.8 µM[4] | - | 6.5-8.5[4] | - |
| Vomilenine Reductase | VR | 1.5.1.32 | Vomilenine | - | - | 5.7-6.2[5] | 30[5] |
| 1,2-Dihydrovomilenine Reductase | DHVR | 1.3.1.- | 1,2-Dihydrovomilenine | - | - | 6.0[6] | 37[6] |
| 17-O-Acetylnorajmaline Esterase | AAE | 3.1.1.80 | 17-O-Acetylnorajmaline | - | - | 7.5[7] | - |
| Norajmaline N-Methyltransferase | NNMT | 2.1.1.392 | Norajmaline | - | - | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
General Workflow for Enzyme Characterization
Caption: A general experimental workflow for cloning, expressing, purifying, and characterizing a biosynthetic enzyme.
Protocol 1: Establishment of Rauwolfia serpentina Cell Suspension Culture
This protocol is foundational for obtaining the plant material necessary for enzyme extraction and gene cloning.
-
Explant Sterilization:
-
Collect young, healthy leaves from a Rauwolfia serpentina plant.
-
Wash the leaves thoroughly under running tap water.
-
Surface sterilize the leaves by sequential immersion in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 10-15 minute treatment with a 10% (v/v) sodium hypochlorite (B82951) solution containing a few drops of Tween-20.
-
Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.
-
-
Callus Induction:
-
Cut the sterilized leaves into small segments (approximately 1 cm²).
-
Place the leaf segments onto Murashige and Skoog (MS) medium supplemented with plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin for callus induction.
-
Incubate the cultures in the dark at 25 ± 2 °C.
-
-
Initiation and Maintenance of Suspension Culture:
-
Transfer friable, actively growing calli into liquid MS medium with a similar growth regulator composition.
-
Place the flasks on an orbital shaker at 100-120 rpm under diffuse light or darkness at 25 ± 2 °C.
-
Subculture the suspension cells every 2-3 weeks by transferring a small volume of the culture into fresh medium.
-
Protocol 2: General Enzyme Assay Procedure
The following is a generalized protocol that can be adapted for the assay of various enzymes in the this compound pathway. Specific substrate and cofactor requirements will vary.
-
Enzyme Extraction:
-
Harvest Rauwolfia serpentina cell suspension cultures by filtration.
-
Freeze the cells in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Resuspend the powder in an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like β-mercaptoethanol).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4 °C to pellet cell debris. The supernatant is the crude enzyme extract. For membrane-bound enzymes like SBE and VH, a microsomal fraction is prepared by further ultracentrifugation.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate. A typical reaction mixture (e.g., for Sarpagan Bridge Enzyme) contains[3]:
-
100 mM HEPES-NaOH buffer, pH 7.5
-
100 µM NADPH
-
10 µM Substrate (e.g., 19-E-Geissoschizine for SBE)
-
Enzyme extract (protein concentration to be optimized)
-
-
Initiate the reaction by adding the enzyme extract or the substrate.
-
Incubate the reaction at the optimal temperature (e.g., 30 °C) for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching agent, such as methanol (B129727) or an acid.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to precipitate proteins.
-
Analyze the supernatant for the presence of the product using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS)[8][9].
-
Quantify the product by comparing its peak area to a standard curve of the authentic compound.
-
Protocol 3: Heterologous Expression and Purification of a His-tagged Enzyme
This protocol describes the general steps for producing and purifying a recombinant enzyme from the pathway.
-
Cloning and Expression:
-
Amplify the full-length coding sequence of the target enzyme from Rauwolfia serpentina cDNA.
-
Clone the PCR product into an E. coli expression vector containing a polyhistidine (His) tag (e.g., pET vector series).
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a large-scale culture of the transformed E. coli and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Purification:
-
Harvest the bacterial cells by centrifugation and lyse them by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
Wash the column to remove unbound proteins.
-
Elute the His-tagged protein using an imidazole (B134444) gradient.
-
Further purify the protein using size-exclusion chromatography to obtain a highly pure enzyme preparation.
-
Confirm the purity and size of the protein using SDS-PAGE.
-
Signaling Pathways and Regulatory Relationships
While the direct signaling pathways regulating the this compound biosynthesis are not extensively detailed in the provided search results, it is known that the expression of biosynthetic genes is often regulated by transcription factors, which in turn can be influenced by developmental cues and environmental stimuli such as elicitors.
Caption: A simplified model of the regulatory network influencing ajmaline biosynthesis.
Conclusion
This technical guide has provided a detailed overview of the core this compound biosynthetic pathway in Rauwolfia serpentina. By consolidating quantitative data, outlining key experimental protocols, and providing visual diagrams, this document serves as a valuable resource for researchers and professionals. Further investigation into the kinetics of all enzymes and the intricate regulatory networks will undoubtedly pave the way for successful metabolic engineering strategies aimed at enhancing the production of this vital pharmaceutical compound.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 2 beta (R)-17-O-acetylajmalan: acetylesterase--a specific enzyme involved in the biosynthesis of the Rauwolfia alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of (+)-Isoajmaline: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the chemical structure elucidation of (+)-Isoajmaline, a significant indole (B1671886) alkaloid. The document details the core analytical techniques and experimental protocols that have been instrumental in defining its complex stereochemistry. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a diastereomer of the well-known antiarrhythmic agent, ajmaline (B190527). Both are complex indole alkaloids isolated from the roots of Rauvolfia serpentina and other species of the Rauvolfia genus. The intricate cage-like structure of these compounds, featuring multiple stereocenters, presents a significant challenge in their structural determination. This guide will walk through the key spectroscopic and analytical methods employed to unequivocally establish the structure of this compound.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from its natural source, primarily the roots of Rauvolfia serpentina. A general experimental protocol for the extraction and purification of alkaloids from this plant material is outlined below.
Experimental Protocol: Isolation of this compound
-
Extraction: Dried and powdered roots of Rauvolfia serpentina are subjected to maceration with a suitable solvent system, typically a mixture of methanol (B129727) and a weak acid such as acetic acid, to facilitate the extraction of the basic alkaloids. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure to yield a crude alkaloidal mixture.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloidal nitrogen atoms, rendering them soluble in the aqueous phase. This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified, deprotonating the alkaloids and making them soluble in a non-polar organic solvent. Extraction with a solvent like chloroform (B151607) or dichloromethane (B109758) separates the alkaloids from water-soluble impurities.
-
Chromatographic Separation: The resulting crude alkaloid mixture is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system to yield pure this compound.
Spectroscopic Analysis and Structure Elucidation
The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, and HMBC) was crucial in assembling the molecular structure of this compound.
Experimental Protocol: NMR Analysis
A sample of pure this compound is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6). ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. The reported ¹³C NMR chemical shifts for this compound in DMSO-d6 are presented in Table 1.[1]
Table 1: ¹³C NMR Chemical Shift Data for this compound in DMSO-d6 [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| 2 | 66.8 |
| 3 | 52.1 |
| 5 | 53.9 |
| 6 | 21.5 |
| 7 | 107.8 |
| 8 | 128.5 |
| 9 | 118.0 |
| 10 | 120.5 |
| 11 | 118.6 |
| 12 | 109.2 |
| 13 | 135.9 |
| 14 | 34.2 |
| 15 | 33.9 |
| 16 | 43.1 |
| 17 | 77.1 |
| 18 | 13.1 |
| 19 | 21.5 |
| 20 | 38.9 |
| 21 | 72.8 |
| N(a)-CH₃ | 43.1 |
¹H NMR Spectral Data
2D NMR Spectroscopy
2D NMR experiments are essential for establishing the connectivity between atoms in the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different spin systems and identifying quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the molecular structure.
Experimental Protocol: Mass Spectrometry
A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the accurate mass and molecular formula. MS/MS experiments are performed by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Expected Fragmentation Pattern
The fragmentation of ajmaline-type alkaloids is complex due to their rigid, polycyclic structure. Key fragmentation pathways would involve the cleavage of the bonds in the various rings, leading to characteristic neutral losses and fragment ions. Analysis of these fragments helps in confirming the proposed structure. While a detailed fragmentation table for this compound is not widely published, the analysis would focus on identifying key fragment ions and rationalizing their formation based on the proposed structure.
Stereochemistry
The final and most challenging aspect of the structure elucidation of this compound is the determination of its absolute stereochemistry. This is typically achieved through a combination of techniques:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments provide information about the spatial proximity of protons. The observation of NOEs between specific protons helps in determining their relative stereochemistry.
-
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While no crystal structure for this compound itself is readily available in public databases, the structure has been confirmed through its relationship to ajmaline and the X-ray crystal structures of related derivatives. The stereochemical relationship between ajmaline and isoajmaline is that they are diastereomers, differing in the configuration at one or more stereocenters.
Conclusion
The chemical structure elucidation of this compound is a testament to the power of modern analytical techniques. Through a systematic approach involving isolation, purification, and comprehensive spectroscopic analysis, its complex polycyclic structure and stereochemistry have been unequivocally established. The combination of 1D and 2D NMR spectroscopy provided the framework of the molecule, while mass spectrometry confirmed its molecular formula and provided structural clues through fragmentation. The determination of its stereochemistry, a critical aspect for its biological activity and potential therapeutic applications, relies on advanced NMR techniques and its established relationship to the well-characterized ajmaline. This detailed understanding of the structure of this compound is fundamental for further research into its pharmacological properties and potential development as a therapeutic agent.
References
Physical and chemical properties of (+)-Isoajmaline
A Technical Guide to the Physicochemical Properties of (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring monoterpenoid indole (B1671886) alkaloid, one of the stereoisomers of ajmaline (B190527), found in plants of the Rauvolfia genus.[1] Like its isomers, it is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its potential biological activities. Understanding the fundamental physical and chemical properties of this compound is crucial for its isolation, characterization, and development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of relevant experimental workflows.
Chemical and Physical Properties
This compound is a complex heterocyclic compound with a rigid hexacyclic framework. Its chemical identity and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (1R,9R,10S,12S,13R,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol | [2] |
| Synonyms | (17R,20alpha,21beta)-Ajmalan-17,21-diol, NSC 72132, Rauwolfinine | [3] |
| CAS Number | 6989-79-3 | [2][3] |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [2][3][4] |
| Molecular Weight | 326.43 g/mol | [2][3][4] |
| Appearance | Powder, typically exists as a solid at room temperature. | [2][4] |
| Melting Point | 265-266 °C | [3] |
| Solubility | Slightly soluble in water (1.5 g/L at 25 °C, calculated). Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2][3] |
| Density | 1.37 ± 0.1 g/cm³ (20 °C, 760 Torr, calculated) | [3] |
| Storage | Desiccate at -20°C. In solvent, store at -80°C for up to one year. | [2][5] |
Spectroscopic and Chromatographic Data
The structural elucidation and purity assessment of this compound rely on various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for distinguishing between ajmalane diastereomers like ajmaline, isoajmaline (B1239502), sandwicine, and isosandwicine. The chemical shifts are sensitive to the stereochemical environment of each carbon atom.[6] While a detailed list of ¹H NMR data for ajmaline is available, specific comprehensive data for this compound requires further investigation of specialized literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HR-ESI-MS) can confirm the elemental composition.[1] Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the identification and quantification of ajmaline and its isomers in biological samples, often after derivatization.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H and N-H stretching, C-N stretching, and aromatic C-H bending, consistent with its functional groups.[9]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a key method for the separation and quantification of ajmaline isomers. Different eluents can be used to achieve separation between ajmaline, isoajmaline, and sandwicine. For instance, one eluent system may separate ajmaline from isoajmaline and sandwicine, while another can resolve isoajmaline and sandwicine.[7] HPLC with fluorimetric detection provides a sensitive assay for determining levels in plasma.[7]
Experimental Protocols
Detailed methodologies are essential for the reliable analysis of this compound.
Isolation of this compound from Rauvolfia serpentina
The following is a generalized workflow for the isolation of alkaloids from plant material.
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered roots of Rauvolfia serpentina are macerated with methanol at room temperature. The process is repeated multiple times to ensure complete extraction.[1]
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.[1]
-
Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloids from neutral and acidic components. This involves dissolving the extract in an acidic solution, followed by extraction with an organic solvent to remove impurities. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform or dichloromethane.
-
Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, using a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol to separate different alkaloid fractions.[1]
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using techniques such as preparative TLC or HPLC to yield the pure compound.[1]
HPLC Analysis of Ajmaline Isomers
Caption: General workflow for HPLC analysis of ajmaline isomers.
Methodology:
-
Sample Preparation: For biological samples like plasma, deproteinization is performed. For plant extracts, appropriate dilution in a suitable solvent is carried out.[7]
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The composition can be isocratic or a gradient to achieve optimal separation.[7]
-
Detector: A fluorimetric detector is used for high sensitivity in plasma samples, while a UV detector can also be employed.[7]
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard of known concentration.
Biological Activity and Mechanism of Action
While this compound is a stereoisomer of the well-characterized antiarrhythmic drug ajmaline, its specific biological activity is less documented. Ajmaline acts as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels, particularly Nav1.5, in cardiomyocytes.[10][11] This action prolongs the cardiac action potential and is effective in treating certain arrhythmias.[10] It is plausible that this compound shares a similar mechanism of action due to its structural similarity, but this requires further experimental validation. The pharmacological properties of alkaloids can vary significantly between isomers.[12]
The general mechanism of Class Ia antiarrhythmic drugs can be visualized as follows:
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This compound is an indole alkaloid with well-defined physical and chemical properties that distinguish it from its stereoisomers. Its analysis and purification rely on standard chromatographic and spectroscopic techniques. While its biological activity is not as extensively studied as that of ajmaline, its structural similarity suggests potential as a sodium channel blocker. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications. This guide provides a foundational resource for researchers and drug development professionals working with this and related alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:6989-79-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. CAS # 6989-79-3, this compound, (17R,20alpha,21beta)-Ajmalan-17,21-diol, NSC 72132, Rauwolfinine - chemBlink [chemblink.com]
- 4. This compound | Alkaloids | 6989-79-3 | Invivochem [invivochem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. 13C NMR spectra of some ajmalane alkaloids [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. A gas chromatography-mass fragmentographic method for the assay of ajmaline and its monochloroacetyl ester. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
An In-depth Technical Guide to the Discovery and History of (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isoajmaline, a naturally occurring indole (B1671886) alkaloid, is a stereoisomer of the well-known antiarrhythmic agent, ajmaline (B190527). First identified as a constituent of plants from the Rauwolfia genus, particularly Rauwolfia serpentina, its discovery and characterization have been closely linked to the extensive phytochemical investigation of this medicinally important plant. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. It details the experimental methodologies for its isolation and characterization, presents available quantitative data, and explores its relationship with ajmaline.
Discovery and Historical Context
The history of this compound is intrinsically woven with the study of Rauwolfia serpentina, a plant with a long history of use in traditional Indian medicine for a variety of ailments, including hypertension and mental disorders. The pioneering work on the chemical constituents of Rauwolfia led to the isolation of numerous alkaloids, with ajmaline being one of the most significant.
Isolation and Purification
This compound is typically isolated from the roots of Rauwolfia serpentina alongside a complex mixture of other alkaloids. The separation of this compound from its isomers, particularly ajmaline, presents a significant chromatographic challenge due to their structural similarity.
General Extraction Protocol
A general procedure for the extraction of total alkaloids from Rauwolfia serpentina roots is outlined below. It should be noted that specific yields and purities will vary depending on the plant material and extraction conditions.
-
Maceration: Dried and powdered root material of Rauwolfia serpentina is subjected to maceration with a suitable solvent, typically methanol, for an extended period to extract the alkaloids.
-
Acid-Base Extraction: The crude methanolic extract is then subjected to an acid-base extraction procedure to selectively isolate the alkaloid fraction. This involves dissolving the extract in an acidic aqueous solution, followed by washing with a non-polar solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform.
-
Fractionation: The crude alkaloid mixture is often fractionated using techniques like column chromatography over silica (B1680970) gel with a gradient of solvents of increasing polarity.
Chromatographic Separation of Isomers
The separation of ajmaline and isoajmaline (B1239502) requires more sophisticated chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). While a universally standardized protocol is not available, the following outlines a general approach based on reported separations of ajmaline and its isomers.
-
Principle: Reversed-phase HPLC is a common method for separating closely related alkaloids. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Methodology:
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The exact composition of the mobile phase is a critical parameter that needs to be optimized to achieve baseline separation of the isomers.
-
Detection: A UV detector is commonly used, with the detection wavelength set to the absorption maximum of the alkaloids (typically in the range of 250-300 nm).
-
Optimization: Key parameters to optimize for successful separation include the pH of the aqueous buffer, the percentage of the organic modifier, the column temperature, and the flow rate.
-
The logical workflow for the isolation and characterization of this compound can be visualized as follows:
Structural Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following table summarizes the key 13C NMR spectroscopic data for this compound as reported in the literature, which is instrumental in its structural identification and differentiation from its isomers.[1]
| Carbon Atom | Chemical Shift (δ) ppm |
| 2 | 69.1 |
| 3 | 41.5 |
| 5 | 53.3 |
| 6 | 21.5 |
| 7 | 110.1 |
| 8 | 128.1 |
| 9 | 118.5 |
| 10 | 121.5 |
| 11 | 119.8 |
| 12 | 111.2 |
| 13 | 136.5 |
| 14 | 34.2 |
| 15 | 35.1 |
| 16 | 48.9 |
| 17 | 77.2 |
| 18 | 13.1 |
| 19 | 32.5 |
| 20 | 63.2 |
| 21 | 75.9 |
| N(a)-CH3 | 43.1 |
Table 1: 13C NMR Chemical Shifts of this compound.
Biological Activity and Mechanism of Action (Inferred from Ajmaline)
Direct and comprehensive pharmacological studies on isolated this compound are limited. However, due to its structural similarity to ajmaline, its biological activities are presumed to be similar. Ajmaline is a well-characterized Class Ia antiarrhythmic agent.
Cardiovascular Effects
The primary therapeutic application of ajmaline is in the management of cardiac arrhythmias. Its mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action decreases the rate of depolarization of the cardiac action potential, prolongs its duration, and thereby slows down nerve impulse conduction in the heart.
Ion Channel Activity
Studies on ajmaline have demonstrated its interaction with both sodium and potassium ion channels. The following table summarizes some of the reported IC50 values for ajmaline's effect on these channels. It is important to note that these values are for ajmaline and not specifically for this compound.
| Ion Channel | IC50 (µM) | Tissue/Cell Type |
| INa | ~23-27 | Skeletal muscle, Rat ventricular myocytes |
| IK | ~9 | Skeletal muscle |
| hERG | 1.0 | HEK cells |
Table 2: Reported IC50 values for Ajmaline on various ion channels.
The mechanism of action of ajmaline on cardiac ion channels can be visualized as follows:
References
An In-depth Technical Guide to the Solubility of (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (+)-Isoajmaline, a class Ia antiarrhythmic agent. Due to the limited availability of specific quantitative solubility data for this compound, this document presents known data for the closely related compound Ajmaline and offers detailed experimental protocols for determining the precise solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers involved in the formulation, analysis, and development of this pharmaceutical compound.
Quantitative and Qualitative Solubility Data of Ajmaline
Table 1: Quantitative Solubility of Ajmaline
| Solvent | Solubility | Temperature (°C) |
| Water | 490 mg/L[1] | 30 |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Not Specified |
Table 2: Qualitative Solubility of Ajmaline in Various Solvents
| Solvent | Qualitative Solubility |
| Acetic Anhydride | Freely Soluble[2] |
| Chloroform | Freely Soluble[2] |
| Methanol | Sparingly Soluble[2] |
| Ethanol (95%) | Sparingly Soluble[2] |
| Acetone | Sparingly Soluble[2] |
| Diethyl Ether | Sparingly Soluble[2] |
| Water | Very Slightly Soluble[2] |
Note: The qualitative terms are based on the definitions provided in pharmacopeias, where "freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute, "sparingly soluble" implies 30 to 100 parts of solvent are required, and "very slightly soluble" implies 1000 to 10,000 parts of solvent are required.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following standardized experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, methanol, ethanol, chloroform, acetone, diethyl ether)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
High-Throughput Kinetic Solubility Assay
For earlier stages of drug development, a kinetic solubility assay can provide a more rapid assessment.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer.
-
Precipitation Monitoring: Monitor the plate for the formation of a precipitate over a set period (e.g., 1-2 hours) using a plate reader that measures light scattering (nephelometry) or absorbance (turbidimetry).
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not precipitate under the experimental conditions.
Visualizations
Mechanism of Action: Sodium Channel Blockade
This compound, as a class Ia antiarrhythmic agent, primarily exerts its therapeutic effect by blocking the voltage-gated sodium channels in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a prolongation of the action potential duration.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method.
Caption: Shake-flask solubility determination workflow.
References
The Enantioselective Total Synthesis of (+)-Isoajmaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the enantioselective total synthesis of the complex indole (B1671886) alkaloid, (+)-isoajmaline. The strategy detailed herein is primarily based on the divergent and stereocontrolled approach developed by Cook and coworkers, which provides a versatile pathway to the sarpagine-ajmaline family of alkaloids. This synthesis is notable for its strategic implementation of key chemical transformations to establish the intricate polycyclic architecture of the target molecule with high stereochemical fidelity.
Retrosynthetic Analysis and Strategy
The core strategy for the synthesis of this compound revolves around the construction of a key tetracyclic ketone intermediate. This intermediate is then elaborated through a series of stereocontrolled reactions to introduce the remaining functional groups and complete the pentacyclic framework. The retrosynthetic analysis reveals the following key disconnections:
Caption: Retrosynthetic analysis of this compound.
The synthesis commences from the readily available chiral pool starting material, D-(+)-tryptophan. The key transformations include:
-
Asymmetric Pictet-Spengler Reaction: To establish the initial stereochemistry of the tetrahydro-β-carboline core.
-
Dieckmann Cyclization: To construct the crucial tetracyclic ketone intermediate.
-
Oxyanion-Cope Rearrangement: A pivotal step for the stereocontrolled introduction of the C(20R) aldehyde functionality, which is the diastereomer required for this compound.
Synthesis of the Tetracyclic Core
The initial phase of the synthesis focuses on the construction of the tetracyclic ketone, which serves as a common intermediate for various sarpagine (B1680780) and ajmaline (B190527) alkaloids.
Caption: Workflow for the synthesis of the tetracyclic ketone.
The synthesis begins with the protection of D-(+)-tryptophan methyl ester, followed by an asymmetric Pictet-Spengler reaction. The resulting tetrahydro-β-carboline is then subjected to a Dieckmann cyclization to yield the key tetracyclic ketone intermediate.
Quantitative Data for Tetracyclic Core Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | N-Benzylation | BnBr, NaHCO₃, EtOH, reflux | N-Benzyl-D-tryptophan methyl ester | >95 |
| 2 | Asymmetric Pictet-Spengler | Methyl 4,4-dimethoxybutyrate, TFA, CH₂Cl₂, reflux | Tetrahydro-β-carboline | ~80 |
| 3 | Dieckmann Cyclization | NaH, THF, reflux | Tetracyclic Ketone | ~75 |
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction
To a solution of N-benzyl-D-tryptophan methyl ester in dichloromethane (B109758) at 0 °C is added methyl 4,4-dimethoxybutyrate. The mixture is cooled, and trifluoroacetic acid is added dropwise. The reaction is then heated to reflux and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Protocol 2: Dieckmann Cyclization
A solution of the tetrahydro-β-carboline product from the previous step in anhydrous tetrahydrofuran (B95107) is added dropwise to a suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the reaction is cooled to 0 °C and quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The resulting crude material is purified by column chromatography to afford the tetracyclic ketone.
Stereocontrolled Elaboration to the Key Aldehyde
With the tetracyclic ketone in hand, the subsequent steps focus on the introduction of the C(20) stereocenter, which is crucial for differentiating between the synthesis of ajmaline and isoajmaline.
Caption: Synthesis of the key C(20R)-aldehyde intermediate.
A Grignard reaction on the tetracyclic ketone with a suitable vinyl nucleophile installs the precursor for the key rearrangement. The subsequent anionic oxy-Cope rearrangement proceeds with high stereoselectivity to establish the C(20R) configuration of the aldehyde, which is epimeric to the ajmaline precursor.[1]
Quantitative Data for Aldehyde Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 4 | Grignard Addition | Vinylmagnesium bromide, THF, 0 °C to rt | Diastereomeric Allylic Alcohols | ~90 |
| 5 | Anionic Oxy-Cope Rearrangement | KH, 18-crown-6 (B118740), THF, reflux | C(20R)-Aldehyde | High |
Experimental Protocols
Protocol 3: Grignard Addition
To a solution of the tetracyclic ketone in anhydrous THF at 0 °C under an argon atmosphere is added a solution of vinylmagnesium bromide in THF dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting diastereomeric mixture of allylic alcohols is purified by flash chromatography.
Protocol 4: Anionic Oxy-Cope Rearrangement
To a stirred suspension of potassium hydride in anhydrous THF at room temperature under an inert atmosphere is added a solution of the allylic alcohol and 18-crown-6 in anhydrous THF. The mixture is then heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled to 0 °C and carefully quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, the C(20R)-aldehyde, is purified by flash column chromatography.
Completion of the Total Synthesis of this compound
The final stages of the synthesis involve the conversion of the key C(20R)-aldehyde intermediate into the natural product, this compound. This typically involves a series of functional group manipulations and a final cyclization to form the pentacyclic core.
Caption: Final steps in the total synthesis of this compound.
The aldehyde is typically protected, followed by a series of transformations to set the stage for the final ring closure. An intramolecular cyclization, often a Mannich-type reaction or a reductive amination, forges the final C-N bond of the pentacyclic system. Finally, removal of any protecting groups affords the target molecule, this compound.
Quantitative Data for Final Steps
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 6 | Aldehyde Protection | Ethylene glycol, p-TsOH, benzene, reflux | Acetal-protected aldehyde | >90 |
| 7 | Debenzylation | H₂, Pd/C, EtOH | Deprotected amine | ~95 |
| 8 | Intramolecular Cyclization | (e.g., reductive amination) NaBH₃CN, AcOH | Pentacyclic core | Variable |
| 9 | Deprotection | (e.g., acidic hydrolysis) HCl, H₂O, THF | This compound | Good |
Experimental Protocols
Protocol 5: Intramolecular Cyclization (Illustrative)
The deprotected amino-aldehyde is dissolved in a suitable solvent such as methanol. A mild reducing agent, for instance, sodium cyanoborohydride, is added, followed by a catalytic amount of acetic acid to facilitate iminium ion formation. The reaction is stirred at room temperature until the cyclization is complete. The solvent is then removed under reduced pressure, and the residue is taken up in a basic aqueous solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude pentacyclic product, which is purified by chromatography.
Protocol 6: Final Deprotection
The protected pentacyclic intermediate is dissolved in a mixture of tetrahydrofuran and aqueous hydrochloric acid. The solution is stirred at room temperature or gently heated to effect deprotection. The reaction is monitored by TLC. Once complete, the reaction mixture is neutralized with a base and extracted with an appropriate solvent. The organic extracts are dried, filtered, and concentrated to yield crude this compound, which is then purified by recrystallization or chromatography to afford the final product.
Conclusion
The enantioselective total synthesis of this compound has been achieved through a strategic and stereocontrolled sequence. The key to this approach is the masterful use of powerful chemical reactions such as the asymmetric Pictet-Spengler reaction and the anionic oxy-Cope rearrangement to build the complex molecular architecture from a simple chiral precursor. This synthetic route not only provides access to this compound for further biological and pharmacological studies but also highlights the versatility of the developed chemical strategies for the synthesis of other related indole alkaloids.
References
(+)-Isoajmaline derivatives and analogues
An In-depth Technical Guide to (+)-Isoajmaline Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a member of the ajmaline (B190527) group of indole (B1671886) alkaloids, a class of natural products renowned for their complex molecular architecture and significant pharmacological activities. These compounds, primarily isolated from plants of the Apocynaceae family, such as Rauwolfia and Alstonia species, have garnered considerable attention from the scientific community.[1][2][3] The intricate, cage-like structure of the ajmaline-sarpagine alkaloids, characterized by an indole-fused azabicyclo[3.3.1]nonane core, presents a formidable challenge for synthetic chemists and a fertile ground for the exploration of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of this compound derivatives and analogues, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Synthesis of the this compound Core and its Derivatives
The total synthesis of the complex polycyclic structure of ajmaline-type alkaloids is a significant endeavor in organic chemistry. A key strategic approach involves the construction of the indole-fused azabicyclo[3.3.1]nonane skeleton. The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole alkaloids, providing a powerful method for the formation of the tetracyclic core.[1] More recent strategies have focused on the development of general and efficient routes to access a variety of sarpagine (B1680780) and ajmaline-related alkaloids. These often involve the enantiospecific synthesis of a key tetracyclic intermediate, which can then be elaborated to the desired natural product or its analogues.[5]
A general retrosynthetic analysis for the synthesis of the ajmaline/sarpagine core is depicted below. The strategy often involves a key tetracyclic ketone intermediate that can be accessed from D-(+)-tryptophan through an asymmetric Pictet-Spengler reaction followed by a Dieckmann condensation.
General Synthetic Protocol for N-Substituted Analogues
The synthesis of N-substituted derivatives of isoajmaline (B1239502) can be achieved by reacting the parent alkaloid with an appropriate alkylating or acylating agent. A generalized procedure is as follows:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, for instance, triethylamine (B128534) or diisopropylethylamine, to the solution to deprotonate the secondary amine.
-
Addition of Electrophile: Introduce the desired electrophile (e.g., an alkyl halide or acyl chloride) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Pharmacological Activities and Structure-Activity Relationships
Derivatives of this compound and related alkaloids exhibit a range of biological activities, with vasorelaxant and anticholinesterase effects being of particular interest. The structural modifications of the core molecule can significantly influence the potency and selectivity of these activities.
Vasorelaxant Activity
Several ajmaline-type alkaloids have demonstrated vasorelaxant properties. This effect is often mediated through the endothelium-dependent nitric oxide (NO) pathway and/or by direct effects on vascular smooth muscle cells, such as the blockade of calcium channels.
| Compound/Derivative | Vasorelaxant Activity (EC50/IC50) | Assay System | Reference |
| General Indole Alkaloids | |||
| Naucline | Not specified (endothelium-independent) | Phenylephrine-precontracted rat aortic rings | [6] |
| Cadamine | Not specified (endothelium-dependent) | Phenylephrine-precontracted rat aortic rings | [6] |
| Coumarin Derivatives (for comparison) | |||
| Coumarin-7-yl-methyl nitrate | 1.92 nM (IC50) | Phenylephrine-precontracted rat aorta rings | [7] |
| Glyceryl trinitrate (reference) | 12.73 nM (IC50) | Phenylephrine-precontracted rat aorta rings | [7] |
| Sodium nitroprusside (reference) | 4.32 nM (IC50) | Phenylephrine-precontracted rat aorta rings | [7] |
Note: Data for a systematic series of this compound derivatives is limited in publicly available literature. The presented data for other alkaloids and derivatives illustrates the range of potencies observed.
The vasorelaxant effect of many compounds is initiated by an increase in intracellular Ca2+ in endothelial cells, which activates endothelial nitric oxide synthase (eNOS). The resulting NO diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP, leading to vasorelaxation. Additionally, some alkaloids can directly block L-type calcium channels in vascular smooth muscle cells, inhibiting Ca2+ influx and promoting relaxation.
Anticholinesterase Activity
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several indole alkaloids and their derivatives have been investigated for their anticholinesterase activity.
| Compound/Derivative | Anticholinesterase Activity (IC50) | Enzyme Source | Reference |
| Isoindoline-1,3-dione Derivatives (for comparison) | |||
| Compound 4a | 63.03 ± 4.06 µM | Acetylcholinesterase | [1] |
| Compound 4b (4-Fluorophenyl) | 16.42 ± 1.07 µM | Acetylcholinesterase | [1] |
| Donepezil (reference) | 0.41 ± 0.09 µM | Acetylcholinesterase | [1] |
| Thiazole (B1198619) Analogues (for comparison) | |||
| Compound 2i | 0.028 ± 0.001 µM | Acetylcholinesterase | [2] |
| Donepezil (reference) | 0.021 ± 0.001 µM | Acetylcholinesterase | [2] |
The general workflow for the discovery and preclinical evaluation of novel cholinesterase inhibitors often follows a structured path from initial design and synthesis to in-depth biological characterization.
Experimental Protocols
Vasorelaxant Activity on Isolated Rat Aortic Rings
This protocol describes a general method for assessing the vasorelaxant effect of test compounds on isolated rat thoracic aortic rings.
-
Tissue Preparation:
-
Euthanize a male Wistar rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
The rings are mounted between two stainless steel hooks, with the lower one fixed and the upper one connected to an isometric force transducer.
-
-
Experimental Procedure:
-
Equilibrate the aortic rings under a resting tension of 1.5 g for 60-90 minutes, with changes of the Krebs-Henseleit solution every 15 minutes.
-
Induce a sustained contraction with a contracting agent, typically phenylephrine (B352888) (1 µM) or KCl (60 mM).
-
Once the contraction reaches a stable plateau, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Record the relaxation responses as a percentage of the pre-contraction induced by the contracting agent.
-
To investigate the role of the endothelium, the endothelium can be mechanically removed from some rings, and the experiment repeated. The absence of relaxation to acetylcholine (B1216132) is used to confirm the removal of the endothelium.
-
-
Data Analysis:
-
Calculate the relaxation as a percentage of the contraction induced by phenylephrine or KCl.
-
Determine the EC₅₀ (half-maximal effective concentration) values from the concentration-response curves using non-linear regression analysis.
-
Anticholinesterase Activity Assay (Ellman's Method)
This protocol outlines the spectrophotometric method developed by Ellman for determining acetylcholinesterase activity.[8]
-
Reagents and Preparation:
-
0.1 M Phosphate (B84403) buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of the AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Add 125 µL of the DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color is produced by the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis by AChE) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound and its analogues represent a promising class of compounds with diverse pharmacological activities. Their complex structures provide a unique scaffold for the design of novel therapeutic agents. While the synthesis of these molecules is challenging, modern synthetic strategies are enabling access to a wider range of derivatives for biological evaluation. The vasorelaxant and anticholinesterase activities highlighted in this guide underscore the potential of this chemical class in addressing cardiovascular and neurodegenerative diseases. Further systematic studies on the structure-activity relationships of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to guide the rational design of more potent and selective drug candidates.
References
- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (+)-Isoajmaline using High-Performance Liquid Chromatography
Introduction
(+)-Isoajmaline is a significant indole (B1671886) alkaloid found in plants of the Rauwolfia genus, which are renowned for their medicinal properties, particularly in the treatment of hypertension and as antiarrhythmic agents. The accurate quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. While this method has been established for the closely related isomer, ajmaline, its chromatographic principles are directly applicable to this compound.
Materials and Methods
A sensitive and reproducible reversed-phase HPLC (RP-HPLC) method with UV detection was developed and validated for the simultaneous quantification of several Rauwolfia alkaloids, including ajmaline, which can be adapted for this compound.[1][2][3][4]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A Chromolith Performance RP-18e column (100 x 4.6 mm i.d.) is a suitable choice.[1][2][3][4] A Diamonsil C18 analytical column (250 x 4.6 mm i.d., 5 µm) can also be used.[5]
-
Mobile Phase: A binary gradient mobile phase consisting of 0.01 M (pH 3.5) phosphate (B84403) buffer (NaH₂PO₄) containing 0.5% glacial acetic acid and acetonitrile (B52724).[1][2][3][4]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Maintained at 30°C.[5]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.[6]
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linear range (e.g., 1-20 µg/mL).[1][2][4]
-
Sample Preparation (from plant material):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with methanol (3 x 25 mL) using ultrasonication for 15 minutes for each extraction.[6]
-
Combine the extracts and filter.
-
Evaporate the filtrate to dryness under reduced pressure.[6]
-
Reconstitute the residue in a known volume of methanol.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Quantitative Data Summary
The following table summarizes the validation parameters for a comparable HPLC method for ajmaline, which is expected to be similar for this compound.
| Parameter | Result |
| Linearity Range | 1-20 µg/mL[1][2][4] |
| Correlation Coefficient (r²) | > 0.999[1][2][4] |
| Accuracy (% Recovery) | 97.03% - 98.27%[1][2][4] |
| Precision (% RSD) | < 2.0%[7] |
| Limit of Detection (LOD) | 6 µg/mL[1][2][4] |
| Limit of Quantification (LOQ) | 19 µg/mL[1][2][4] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Detailed Experimental Protocol
1. Preparation of Mobile Phase
1.1. To prepare the phosphate buffer (0.01 M, pH 3.5), dissolve 1.2 g of sodium dihydrogen phosphate (NaH₂PO₄) in 1 L of HPLC-grade water. 1.2. Adjust the pH to 3.5 using phosphoric acid. 1.3. Add 5 mL of glacial acetic acid to the buffer. 1.4. Filter the buffer and the acetonitrile separately through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard Solutions
2.1. Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. 2.2. Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations of 1, 2, 5, 10, 15, and 20 µg/mL.
3. Preparation of Sample Solution
3.1. Accurately weigh about 1 g of finely powdered, dried plant material into a conical flask. 3.2. Add 25 mL of methanol and sonicate for 15 minutes. 3.3. Centrifuge or filter the mixture and collect the supernatant. 3.4. Repeat the extraction process two more times with fresh 25 mL portions of methanol. 3.5. Pool the supernatants and evaporate to dryness using a rotary evaporator at a temperature not exceeding 40°C. 3.6. Reconstitute the dried extract in 10 mL of methanol. 3.7. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis
4.1. Set up the HPLC system with the specified chromatographic conditions (see "Chromatographic Conditions" section). 4.2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 4.3. Inject 20 µL of each standard solution in ascending order of concentration to generate a calibration curve. 4.4. Inject 20 µL of the prepared sample solution. 4.5. Run a blank (methanol) injection between sample injections to prevent carryover.
5. Data Analysis and Quantification
5.1. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. 5.2. Integrate the peak area of this compound in both the standard and sample chromatograms. 5.3. Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. 5.4. Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample. 5.5. Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and dilution factors.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship for method validation according to ICH guidelines, which is a critical component for ensuring the reliability of the quantitative data.
Caption: Logical workflow for HPLC method validation based on ICH guidelines.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrti.org [ijrti.org]
Protocol for extracting (+)-Isoajmaline from plant material
An Application Note and Protocol for the Extraction of (+)-Isoajmaline from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a stereoisomer of ajmaline (B190527), a class Ia antiarrhythmic agent. Both alkaloids are naturally found in various species of the Rauwolfia genus, most notably Rauwolfia serpentina and Rauwolfia vomitoria. The effective separation and purification of this compound are crucial for pharmacological studies and potential drug development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, compiled from established methodologies for related indole (B1671886) alkaloids.
Quantitative Data Summary
The following table summarizes the analytical performance data for the quantification of ajmaline and related alkaloids using High-Performance Liquid Chromatography (HPLC), which is a standard method for analyzing the purity and yield of the final product.
| Parameter | HPLC-PDA[1][2] |
| Linearity Range (µg/mL) | |
| Ajmaline | 1 - 20[1][2] |
| Ajmalicine (B1678821) | 1 - 20[1][2] |
| Reserpine | 1 - 20[1][2] |
| Correlation Coefficient (r²) | |
| Ajmaline | > 0.999[3] |
| Ajmalicine | > 0.999[3] |
| Reserpine | > 0.999[3] |
| Limit of Detection (LOD) (µg/mL) | |
| Ajmaline | 6[1][2] |
| Ajmalicine | 4[1][2] |
| Reserpine | 8[1][2] |
| Limit of Quantification (LOQ) (µg/mL) | |
| Ajmaline | 19[1][2] |
| Ajmalicine | 12[1][2] |
| Reserpine | 23[1][2] |
| Recovery (%) | |
| Ajmaline | 97.03[1][2] |
| Ajmalicine | 98.38[1][2] |
| Reserpine | 98.27[1][2] |
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocols
Preparation of Plant Material
-
Obtain the roots of Rauwolfia serpentina.
-
Wash the roots thoroughly with distilled water to remove any soil and debris.
-
Air-dry the roots at room temperature or in a hot air oven at a temperature not exceeding 50°C to prevent degradation of thermolabile constituents[4].
-
Grind the dried roots into a fine powder (30-40 mesh size) using a mechanical grinder[4]. A finer powder increases the surface area for efficient extraction[4].
Extraction of Crude Alkaloids
This protocol utilizes an acidified solvent to enhance the extraction of basic alkaloids.
-
Weigh 100 g of the powdered root bark of Rauwolfia.
-
Place the powder in a large container and add a mixture of 500 mL of methanol and acetic acid (with a 3-8% mass fraction of acetic acid)[5].
-
Perform the extraction six times with fresh solvent each time to ensure maximum recovery[5]. Maceration can be carried out for 72 hours with periodic stirring[6].
-
Combine all the extracts and filter them to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 50-55°C to obtain a concentrated crude extract[5].
Acid-Base Partitioning for Alkaloid Enrichment
This step separates the alkaloids from other non-basic plant constituents.
-
Dissolve the crude extract in 200 mL of 5% hydrochloric acid.
-
Filter the acidic solution to remove any insoluble matter.
-
Transfer the acidic solution to a separatory funnel and wash it with 3 x 100 mL of chloroform to remove neutral and acidic impurities. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia (B1221849) solution.
-
Extract the liberated alkaloids with 3 x 150 mL of chloroform[7].
-
Combine the chloroform extracts and wash them with distilled water until the washings are neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness to yield the total alkaloid fraction.
Chromatographic Purification of this compound
This step aims to separate this compound from other alkaloids, particularly its isomer, ajmaline.
-
Column Preparation: Prepare a silica gel (60-120 mesh) column using a chloroform slurry.
-
Sample Loading: Dissolve the dried total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Continue to increase the methanol percentage as needed.
-
-
Fraction Collection: Collect the eluate in fractions of 10-20 mL.
-
Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC on silica gel plates with a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Isolation: Combine the fractions containing the spot corresponding to this compound (this will require a reference standard for comparison). Evaporate the solvent from the pooled fractions to obtain purified this compound.
Purity Assessment and Quantification
The purity and concentration of the isolated this compound can be determined using a validated HPLC method.
-
HPLC System: A standard HPLC system with a PDA detector is suitable.
-
Column: A C18 reversed-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm) is commonly used[1][2].
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., 0.01 M phosphate (B84403) buffer at pH 3.5 with 0.5% glacial acetic acid) and an organic solvent like acetonitrile (B52724) is effective[1][2].
-
Detection: Monitor the elution at a wavelength of 254 nm[1][2].
-
Quantification: Create a calibration curve using a certified reference standard of this compound to quantify the amount in the purified sample. The linearity range for similar alkaloids is typically 1-20 µg/mL[1][2].
References
- 1. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. static.adenuniv.com [static.adenuniv.com]
- 5. CN102020641B - Method for extracting ajmaline from Rauwolfia root bark - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. aktpublication.com [aktpublication.com]
Application Notes and Protocols for the Use of (+)-Isoajmaline as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (+)-Isoajmaline as a standard in chromatographic analyses. This document includes information on the physicochemical properties of this compound, preparation of standard solutions, and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for its quantification.
Physicochemical Properties of this compound
This compound is a monoterpenoid indole (B1671886) alkaloid, an isomer of ajmaline.[1] While specific experimental data for this compound is limited, the properties of its well-studied isomer, ajmaline, provide a valuable reference point for handling and method development. It is recommended to experimentally verify these properties for this compound where critical.
Table 1: Physicochemical Properties of Ajmaline (Isomer of this compound)
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [1] |
| Molecular Weight | 326.43 g/mol | |
| Melting Point | Approximately 195°C (with decomposition) | |
| Solubility | Sparingly soluble in methanol (B129727) and ethanol; Very slightly soluble in water. | |
| Appearance | White to pale yellow crystalline powder |
Standard Solution Preparation and Storage
Proper preparation and storage of standard solutions are critical for accurate and reproducible chromatographic analysis.
Protocol 2.1: Preparation of a Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Quantitatively transfer the weighed standard to a 10 mL amber volumetric flask.
-
Add approximately 7 mL of methanol or acetonitrile (B52724).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
Protocol 2.2: Preparation of Working Standard Solutions
Prepare working standard solutions by serial dilution of the primary stock solution with the mobile phase to be used in the chromatographic analysis. Ensure the final concentrations fall within the linear range of the method.
Storage Recommendations
-
Solid Standard: Store the solid analytical standard at -20°C in a desiccator, protected from light.
-
Stock Solutions: Store stock solutions in amber vials at -20°C for long-term storage (up to several months). For short-term use (up to one week), storage at 2-8°C is acceptable.
-
Working Solutions: It is recommended to prepare fresh working solutions daily.
Chromatographic Methods
The following methods provide a starting point for the analysis of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various samples.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Buffer (e.g., 80:20 v/v) Gradient: A gradient of acetonitrile and a buffer (e.g., ammonium (B1175870) dihydrogen phosphate, pH 3.0) can be optimized for better separation from other components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | Approximately 210 nm |
| Retention Time | Expected to be in the range of 5-15 minutes, depending on the exact mobile phase composition. |
Diagram 1: HPLC Analysis Workflow
References
Application Notes and Protocols for (+)-Isoajmaline Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a significant lack of publicly available scientific literature specifically detailing the effects of (+)-Isoajmaline on cell cultures. Much of the existing research focuses on its isomer, ajmaline (B190527), or on crude extracts of Rauwolfia species, from which these alkaloids are derived. Therefore, the following application notes and protocols are based on the known activities of the closely related compound, ajmaline, and the general cytotoxic mechanisms of Rauwolfia alkaloids. The provided quantitative data pertains exclusively to ajmaline and should be used as a reference for designing experiments with this compound, not as a direct substitute. Independent validation of the effects of this compound is crucial.
Introduction to this compound
This compound is a monoterpenoid indole (B1671886) alkaloid and a stereoisomer of ajmaline.[1][2] It is naturally found in plants of the Rauwolfia genus, which have a history of use in traditional medicine.[1][2] While ajmaline is a well-characterized Class Ia antiarrhythmic agent known to block multiple ion channels, the specific biological activities of this compound in cell culture models are not well-documented.[3][4][5]
Potential Biological Activities Based on Related Compounds
Ion Channel Modulation (based on Ajmaline):
Ajmaline is known to be a potent blocker of various voltage-gated ion channels, which is the basis for its antiarrhythmic effects.[3] It is plausible that this compound may exhibit similar properties. The primary targets of ajmaline include:
-
Sodium (Na+) Channels: Ajmaline blocks fast sodium channels, reducing the upstroke velocity of the action potential in cardiomyocytes.[6]
-
Potassium (K+) Channels: Ajmaline also inhibits several types of potassium channels, including the transient outward potassium current (Ito), ATP-sensitive potassium current (IK(ATP)), and others, which can prolong the action potential duration.[3][6][7]
-
Calcium (Ca2+) Channels: Inhibition of L-type calcium channels by ajmaline has also been reported.[4][6]
Anticancer Activity (based on Rauwolfia Alkaloids):
Extracts from Rauwolfia species and some of their constituent alkaloids, like reserpine, have demonstrated cytotoxic effects against various cancer cell lines.[8][9][10][11] The proposed mechanisms for these anticancer effects often involve:
-
Induction of Apoptosis: Programmed cell death is a common mechanism by which cytotoxic compounds eliminate cancer cells. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[8][9][10][12]
-
Cell Cycle Arrest: These alkaloids can interfere with the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (e.g., G2/M phase), which can prevent proliferation and lead to apoptosis.[9][10]
Quantitative Data for Ajmaline (for reference)
The following table summarizes the 50% inhibitory concentrations (IC50) of ajmaline on various ion channels. This data should be used as a preliminary guide for determining potential concentration ranges for this compound in initial screening experiments.
| Target Ion Channel | Cell Type | IC50 (µM) | Reference |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | 27.8 (at -75 mV) | [6] |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | 47.2 (at -120 mV) | [6] |
| L-type Calcium Current (ICa-L) | Rat Ventricular Myocytes | 70.8 | [6] |
| Transient Outward K+ Current (Ito) | Rat Ventricular Myocytes | 25.9 | [6] |
| ATP-sensitive K+ Current (IK(ATP)) | Rat Ventricular Myocytes | 13.3 | [6] |
| Kv1.5 Potassium Channel | Mammalian Cell Line | 1.70 | [7] |
| Kv4.3 Potassium Channel | Mammalian Cell Line | 2.66 | [7] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Workflow for determining cell viability using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure to determine if this compound induces cell cycle arrest.
Materials:
-
Cells treated with this compound as described in Protocol 1 (in 6-well plates).
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment with this compound for the desired time (e.g., 24 hours), collect both floating and adherent cells.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Signaling Pathways
Based on the known activities of related alkaloids, this compound could potentially induce cytotoxicity through the modulation of apoptosis and cell cycle regulatory pathways.
Generalized pathways of alkaloid-induced apoptosis and cell cycle arrest.
Conclusion and Future Directions
The information on the specific cellular effects of this compound is currently limited. The provided data on ajmaline and general protocols offer a starting point for investigation. Further research is necessary to determine the precise mechanisms of action, identify specific molecular targets, and establish the therapeutic potential of this compound. Initial studies should focus on comprehensive cytotoxicity screening across various cell lines, followed by detailed mechanistic studies, including cell cycle analysis, apoptosis assays, and investigation of its effects on ion channel function.
References
- 1. A New Ajmaline-type Alkaloid from the Roots of Rauvolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activities of Rauwolfia vomitoria Extract and Potentiation of Carboplatin Effects Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of (+)-Isoajmaline and its Isomer Ajmaline in Animal Models
Disclaimer: The available scientific literature provides extensive data on the administration of Ajmaline (B190527) in animal models. Data specifically for the (+)-Isoajmaline isomer is limited in the provided search results. This document summarizes the findings for Ajmaline, a closely related structural isomer, which serves as a critical reference for researchers investigating this compound. The protocols and data presented should be adapted based on the specific properties of this compound.
Pharmacological Profile and Mechanism of Action
Ajmaline is a Rauwolfia derivative recognized for its potent antiarrhythmic properties.[1][2] It is classified as a Class Ia antiarrhythmic agent, primarily acting as a sodium channel blocker. Its principal electrophysiological effect is the depression of intraventricular conduction, with no significant impact on AV nodal conduction or ventricular automaticity.[1] This mechanism makes it particularly effective for treating re-entrant ventricular arrhythmias.[1] Studies have demonstrated its efficacy in abolishing ventricular arrhythmias resulting from acute ischemia and those induced by various chemical agents.[1][2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for Ajmaline administration in various animal models.
Table 1: Pharmacokinetic Parameters of Ajmaline Following Intravenous Administration
| Animal Model | Condition | Dose (IV) | Vd (ss) | Total Body Clearance | Reference |
| Rat | Control | 2 mg/kg | 4.81 L/kg | Not specified | [3] |
| Rat | Hyperthyroid | 2 mg/kg | 3.80 L/kg | Slightly higher than control | [3] |
| Rat | Sham-operated | 2 mg/kg | Not specified | 56.6 mL/min/kg | [4] |
| Rat | Coronary Occlusion | 2 mg/kg | Not specified | 43.1 mL/min/kg | [4] |
Vd (ss): Steady-state volume of distribution
Table 2: Anti-Arrhythmic Efficacy of Ajmaline in Animal Models
| Animal Model | Arrhythmia Induction Method | Dose (IV) | Route | Key Finding | Reference |
| Dog | Acute Ischemia | ≤ 2 mg/kg | IV | Dramatically altered or abolished ventricular arrhythmias. | [1] |
| Dog | Coronary Occlusion, Strophanthin, Epinephrine | Not Specified | Not Specified | Effective in arresting ventricular arrhythmias. | [2] |
| Rat | Aconitine Intoxication | Not Specified | Not Specified | Displayed antiarrhythmic effects. | [2] |
| Cat | - | Not Specified | Not Specified | Substantially elevated the threshold of ventricular fibrillations. | [2] |
| Rat | Coronary Artery Occlusion | 0.125 - 2 mg/kg | IV | Dose-dependent suppression of premature ventricular complexes. | [4] |
| Rat | Coronary Artery Occlusion | 1 - 2 mg/kg | IV | Preferential suppression of ventricular tachycardia and fibrillation. | [4] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
3.1 Protocol for Induction of Myocardial Ischemia and Arrhythmia in a Rat Model
This protocol outlines a general procedure for studying the effects of an antiarrhythmic agent in a rat model of arrhythmia induced by coronary artery occlusion, based on the methods described in the literature.[4]
-
Animal Preparation:
-
Use adult male rats of a specified strain (e.g., Wistar), weighing between 250-350g.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intubate the trachea and provide artificial respiration with room air.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Carefully open the pericardium.
-
Ligate the left anterior descending (LAD) coronary artery with a silk suture near its origin.
-
Successful occlusion is typically confirmed by the appearance of a pale, cyanotic area in the myocardium and by changes in the electrocardiogram (ECG).
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Record a continuous ECG throughout the experiment, starting from a baseline reading before occlusion.
-
Analyze the ECG for the incidence and duration of arrhythmias, such as premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Monitor hemodynamic parameters like blood pressure and heart rate via cannulation of a carotid artery.
-
Collect blood samples at predetermined time points to analyze the pharmacokinetics of the drug.
-
3.2 Protocol for Preparation of Ajmaline Solution for Intravenous Administration
This protocol provides a general method for preparing Ajmaline for administration in animal models.
-
Reagent and Equipment:
-
Ajmaline powder
-
Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
-
-
Preparation Steps:
-
Accurately weigh the required amount of Ajmaline powder.
-
Dissolve the powder in a small volume of a suitable solvent if necessary (solubility should be predetermined).
-
Gradually add sterile saline to the desired final concentration while vortexing to ensure complete dissolution.
-
Adjust the pH of the solution to physiological levels (pH 7.2-7.4) if necessary.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term storage) and protect from light if the compound is light-sensitive.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the logical mechanism of action for Ajmaline.
Caption: Workflow for an in vivo anti-arrhythmia animal study.
Caption: Logical diagram of Ajmaline's electrophysiological effects.
References
- 1. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antiarrhythmic activity of ajmaline obtained from Rauwolfia serpentina biomass grown in tissue culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and dromotropic activity of ajmaline in rats with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct pharmacokinetic data for (+)-Isoajmaline is limited in publicly available literature. The following study design, protocols, and expected values are largely extrapolated from data available for its isomer, Ajmaline (B190527). While these compounds are structurally similar, their pharmacokinetic profiles may differ. This document serves as a comprehensive guide to initiate a pharmacokinetic investigation of this compound, with the understanding that modifications may be necessary based on emergent data.
Introduction
This compound is a Rauwolfia alkaloid and an isomer of the antiarrhythmic agent Ajmaline. A thorough understanding of its pharmacokinetic profile — Absorption, Distribution, Metabolism, and Excretion (ADME) — is fundamental for its development as a potential therapeutic agent. This document provides a detailed framework for conducting a comprehensive pharmacokinetic study of this compound.
Summary of Known Pharmacokinetic Data for Ajmaline (as a reference for this compound)
Quantitative data for Ajmaline, the structural isomer of this compound, is summarized below to provide a baseline for expected pharmacokinetic parameters.
Table 1: In Vivo Pharmacokinetic Parameters of Ajmaline in Various Species
| Parameter | Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Half-life | Dog | 50 mg (oral) | 1.4 | 1 | - | ~1 | ~90 | [1] |
| Half-life | Dog | 50 mg (i.v.) | - | - | - | ~1 | - | [1] |
| Clearance | Rat | 2 mg/kg (i.v.) | - | - | - | - | - | [2] |
| (Sham) | 56.6 mL/min/kg | |||||||
| (Coronary Occlusion) | 43.1 mL/min/kg | |||||||
| Half-life | Human | 1 mg/kg (i.v.) | - | - | - | 7.3 ± 3.6 | - | [3] |
| Clearance | Human | 1 mg/kg (i.v.) | - | - | 9.76 mL/min/kg | - | - | [3] |
| Volume of Distribution | Human | 1 mg/kg (i.v.) | - | - | 6.17 L/kg | - | - | [3] |
Table 2: In Vitro Data for Ajmaline
| Parameter | System | Value | Reference |
| Plasma Protein Binding | Human Plasma | 29 - 46% | [4] |
| Plasma Protein Binding | Rat Plasma | Saturable binding observed | [5] |
Proposed Experimental Protocols for this compound
In-Life Pharmacokinetic Study in Rats
This protocol outlines a single-dose pharmacokinetic study in rats following intravenous (IV) and oral (PO) administration.
Objective: To determine the key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, and oral bioavailability.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for IV administration (e.g., 5% Dextrose in water)
-
Vehicle for PO administration (e.g., 0.5% Carboxymethylcellulose in water)
-
Cannulas for blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Anesthesia (e.g., Isoflurane)
Protocol:
-
Animal Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicles. For this initial study, a dose of 2 mg/kg can be used based on studies with ajmaline[2].
-
Animal Groups:
-
Group 1 (IV): 3-5 rats receive a single intravenous bolus dose via the tail vein.
-
Group 2 (PO): 3-5 rats receive a single oral gavage dose.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points:
-
IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately place blood samples into anticoagulant-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis: Analyze plasma concentrations of this compound using a validated bioanalytical method (see section 3.2). Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Bioanalytical Method for Quantification of this compound in Plasma
This protocol describes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma.
Objective: To develop and validate a robust method for measuring this compound concentrations in biological matrices.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
Reversed-phase HPLC column (e.g., C18)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic and mass spectrometric behavior)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Rat plasma (for calibration standards and quality controls)
Protocol:
-
Standard and QC Preparation: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., Methanol). Serially dilute the this compound stock solution with blank plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of ACN containing the IS.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve good separation from endogenous plasma components.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Optimize the precursor and product ion transitions for both this compound and the IS.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
In Vitro Plasma Protein Binding Assay
This protocol uses equilibrium dialysis to determine the extent of this compound binding to plasma proteins.
Objective: To quantify the fraction of this compound bound to plasma proteins from different species (e.g., rat, human).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (e.g., 8-12 kDa MWCO)
-
This compound
-
Plasma (rat, human)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
Protocol:
-
Preparation: Prepare a stock solution of this compound in a minimal amount of organic solvent and dilute it into plasma to achieve the desired test concentrations.
-
Dialysis Setup:
-
Add the spiked plasma to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the other chamber.
-
-
Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined experimentally).
-
Sampling: After incubation, take aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in both aliquots using the validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
In Vitro Metabolic Stability Assay
This protocol assesses the metabolic stability of this compound in liver microsomes.
Objective: To determine the intrinsic clearance of this compound and predict its hepatic clearance.
Materials:
-
This compound
-
Liver microsomes (rat, human)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer, pH 7.4
-
LC-MS/MS system
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and this compound (e.g., 1 µM) in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining this compound at each time point using the LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Visualization of Workflows and Pathways
Experimental Workflow for In-Life Pharmacokinetic Study
Caption: Workflow for the in-vivo pharmacokinetic study of this compound.
Workflow for Bioanalytical Method
Caption: Bioanalytical workflow for this compound quantification in plasma.
Metabolic Pathway of Ajmaline (for reference)
The metabolic pathways of Ajmaline have been studied and are likely to be similar for this compound. The major routes include hydroxylation, O-methylation, oxidation, and N-oxidation[6].
Caption: Postulated metabolic pathways for this compound based on Ajmaline.
References
- 1. Pharmacokinetic studies of the antiarrhythmic drugs ajmaline and N-propylajmaline bitartrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and electrophysiological effects of intravenous ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and dromotropic activity of ajmaline in rats with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Isoajmaline in Antiarrhythmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline, an alkaloid derived from the plant species Rauwolfia serpentina, is a Class Ia antiarrhythmic agent.[1][2] It is utilized in clinical settings for the acute treatment of ventricular tachyarrhythmias and for the diagnosis of Brugada syndrome.[2][3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs the effective refractory period.[1] However, research has revealed a more complex pharmacological profile, with significant effects on potassium and calcium channels as well.[1][5][6] This multi-channel blockade contributes to its overall antiarrhythmic and potential proarrhythmic effects.[5][7]
These application notes provide a summary of the quantitative data on this compound's ion channel activity and its effects on cardiac electrophysiology. Detailed protocols for key in vitro and in vivo experimental assays are also presented to facilitate further research into its antiarrhythmic properties.
Data Presentation
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | Current | Cell Type/Preparation | IC50 (μM) | Hill Coefficient (nH) | Reference |
| Sodium (Na+) Channels | INa | Rat Ventricular Myocytes (holding potential -75 mV) | 27.8 ± 1.14 | 1.27 ± 0.25 | [8] |
| INa | Rat Ventricular Myocytes (holding potential -120 mV) | 47.2 ± 1.16 | 1.16 ± 0.21 | [8] | |
| INa | Amphibian Skeletal Muscle Fibres | 23.2 | 1.21 | [5] | |
| Potassium (K+) Channels | Ito (transient outward) | Rat Ventricular Myocytes | 25.9 ± 2.91 | 1.07 ± 0.15 | [8] |
| IK(ATP) (ATP-sensitive) | Rat Ventricular Myocytes | 13.3 ± 1.1 | 1.16 ± 0.15 | [8] | |
| IK (delayed rectifier) | Amphibian Skeletal Muscle Fibres | 9.2 | 0.87 | [5] | |
| hERG (IKr) | HEK Cells | 1.0 | - | [7] | |
| hERG (IKr) | Xenopus Oocytes | 42.3 | - | [7] | |
| KV1.5 (IKur) | Mammalian Cell Line | 1.70 | - | [9] | |
| KV4.3 (Ito) | Mammalian Cell Line | 2.66 | - | [9] | |
| Calcium (Ca2+) Channels | ICa-L (L-type) | Rat Ventricular Myocytes | 70.8 ± 0.09 | 0.99 ± 0.09 | [8] |
Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential
| Parameter | Preparation | Concentration | Effect | Reference |
| Upstroke Velocity (dV/dtmax) | Rat Ventricular Myocytes | 30 µM | Decrease | [8] |
| Purkinje Fibres | Increasing concentrations | Marked depression | [10] | |
| Action Potential Amplitude | Rat Ventricular Myocytes | 30 µM | Decrease | [8] |
| Action Potential Duration (APD) | Rat Ventricular Myocytes (APD50 & APD90) | 30 µM | Increase | [8] |
| Purkinje Fibres (Plateau) | Increasing concentrations | Significant shortening | [10] | |
| Atrial and Ventricular Muscle | - | Increased | [11] | |
| Conduction Velocity | Purkinje Fibres | Increasing concentrations | Marked depression | [10] |
| Chronotropic Effect | Sino-atrial Node & Purkinje Fibres | Increasing concentrations | Negative (slowing) | [10] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Experimental workflow for whole-cell patch clamp analysis.
Caption: Workflow for isolated Langendorff heart perfusion experiment.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology using Whole-Cell Patch Clamp
Objective: To determine the inhibitory effects of this compound on specific cardiac ion channels in isolated cardiomyocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from adult rat)
-
Patch clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
-
Extracellular (Tyrode's) solution: (in mM) 135 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 0.33 NaH2PO4, 10 Glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular solution (for K+ currents): (in mM) 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES; pH adjusted to 7.2 with KOH. (Note: specific compositions will vary depending on the target ion channel).
-
This compound stock solution (e.g., 10 mM in DMSO or phosphate-buffered saline).[12]
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to adhere to glass coverslips in a recording chamber.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Recording Setup: Mount the coverslip on the microscope stage and perfuse with extracellular solution at a constant rate (e.g., 1.5 mL/min).
-
Giga-seal Formation: Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a specific holding potential (e.g., -80 mV) and apply voltage protocols to elicit the ionic current of interest (e.g., a step depolarization to inactivate Na+ channels followed by a test pulse to measure Ca2+ or K+ currents). Record baseline currents for a stable period.
-
Drug Application: Perfuse the chamber with extracellular solution containing the desired concentration of this compound. Allow several minutes for the drug effect to reach a steady state.
-
Post-Drug Recording: Record the ionic currents again using the same voltage protocol.
-
Washout: Perfuse with drug-free extracellular solution to assess the reversibility of the drug's effects.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Construct concentration-response curves and fit with the Hill equation to determine the IC50 value.
Protocol 2: Ex Vivo Cardiac Function using Isolated Langendorff Heart Preparation
Objective: To evaluate the effects of this compound on the electro-mechanical function of an isolated whole heart.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; gassed with 95% O2 / 5% CO2.
-
Surgical instruments for heart excision
-
Intraventricular balloon catheter and pressure transducer
-
ECG electrodes and recording system
-
This compound for addition to the perfusate
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.
-
Cannulation: Trim excess tissue and cannulate the aorta onto the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Attach ECG electrodes to record the surface electrocardiogram.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, recording baseline parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and ECG intervals.
-
Drug Perfusion: Switch the perfusion to Krebs-Henseleit buffer containing this compound at the desired concentration.
-
Data Acquisition: Continuously record cardiac functional parameters throughout the drug perfusion period.
-
Washout: Perfuse with drug-free buffer to observe any reversal of effects.
-
Data Analysis: Compare the cardiac parameters during drug perfusion to the baseline values to determine the effects of this compound on cardiac function.
Protocol 3: In Vivo Antiarrhythmic Activity in a Rat Model of Coronary Artery Occlusion
Objective: To assess the efficacy of this compound in suppressing arrhythmias induced by myocardial ischemia in vivo.
Materials:
-
Anesthetized rats
-
Surgical instruments for thoracotomy and coronary artery ligation
-
ECG recording system
-
Intravenous catheter for drug administration
-
This compound solution for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a supine position. Insert an intravenous catheter for drug delivery. Attach ECG leads for continuous monitoring.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia and subsequent arrhythmias.
-
Arrhythmia Induction: Monitor the ECG for the development of ventricular arrhythmias, such as premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Drug Administration: Once stable arrhythmias are observed, administer this compound intravenously as a bolus or infusion at various doses (e.g., 0.125-2 mg/kg).[13]
-
Data Monitoring: Continuously record the ECG to observe the effects of the drug on the induced arrhythmias.
-
Endpoint Measurement: Quantify the antiarrhythmic effect by measuring the reduction in the number of PVCs, the termination of VT, or the prevention of VF.
-
Data Analysis: Analyze the dose-response relationship for the antiarrhythmic effects of this compound.
Disclaimer: These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific concentrations, durations, and parameters may need to be optimized for individual experimental conditions.
References
- 1. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 7. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ion Channel Blocking with (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline is a Rauwolfia alkaloid and a structural isomer of ajmaline (B190527), a well-characterized Class Ia antiarrhythmic agent. While specific research on this compound is limited, the extensive data available for ajmaline provides a strong foundation for investigating its potential ion channel blocking properties. Ajmaline is known to primarily block voltage-gated sodium channels, with additional effects on potassium and calcium channels.[1][2][3] These actions underlie its therapeutic effects in managing cardiac arrhythmias.[4][5] This document provides detailed application notes and protocols for studying the ion channel blocking effects of this compound, using ajmaline as a reference compound due to the close structural similarity and the current lack of specific data for this compound.
Data Presentation: Quantitative Effects of Ajmaline on Ion Channels
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of ajmaline on various voltage-gated ion channels. This data is critical for designing experiments and understanding the potential potency and selectivity of this compound.
Table 1: Inhibitory Effects of Ajmaline on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Cell Type | IC50 (µM) | Reference |
| INa | Amphibian skeletal muscle fibres | 23.2 | [6] |
| INa | Rat ventricular myocytes | ~27 | [6] |
Table 2: Inhibitory Effects of Ajmaline on Voltage-Gated Potassium Channels (Kv)
| Channel Subtype | Cell Type | IC50 (µM) | Reference |
| IK | Amphibian skeletal muscle fibres | 9.2 | [6] |
| Kv1.5 (IKur) | Mammalian cell line | 1.70 | [7] |
| Kv4.3 (Ito) | Mammalian cell line | 2.66 | [7] |
| HERG (IKr) | HEK cells | 1.0 | [8] |
| HERG (IKr) | Xenopus oocytes | 42.3 | [8] |
Table 3: Inhibitory Effects of Ajmaline on Voltage-Gated Calcium Channels (Cav)
| Channel Subtype | Cell Type | IC50 (µM) | Reference |
| ICa-L | Rat right ventricular myocytes | 70.8 | [9] |
Experimental Protocols
The gold-standard technique for investigating the effects of compounds on ion channels is the patch-clamp electrophysiology method.[7][10] This allows for the direct measurement of ion currents through channels in cell membranes.
Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents (INa) in a Mammalian Cell Line Expressing Nav1.5
Objective: To determine the inhibitory effect of this compound on the cardiac sodium channel Nav1.5.
Materials:
-
HEK293 cells stably expressing human Nav1.5.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes (resistance 2-4 MΩ).
Procedure:
-
Cell Preparation: Plate HEK293-Nav1.5 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Protocol for INa:
-
Hold the membrane potential at -120 mV to ensure channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
-
Data Acquisition: Record the resulting currents. The peak inward current at each voltage step represents the sodium current.
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM). Allow sufficient time for the drug effect to reach a steady state (typically 3-5 minutes).
-
Data Analysis:
-
Measure the peak sodium current at a specific voltage (e.g., -20 mV) before and after the application of each concentration of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Potassium Currents (IK) in Cardiomyocytes
Objective: To characterize the inhibitory effects of this compound on different potassium channel subtypes in native cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from rat or guinea pig).
-
This compound stock solution.
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate K+ currents, specific channel blockers for Na+ and Ca2+ channels (e.g., Tetrodotoxin and Nifedipine) should be added.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
Patch-clamp setup as in Protocol 1.
Procedure:
-
Follow steps 1-5 from Protocol 1, using isolated cardiomyocytes.
-
Voltage Protocols for Different IK:
-
To record the transient outward current (Ito, e.g., Kv4.3): From a holding potential of -80 mV, apply a prepulse to -40 mV for 500 ms (B15284909) to inactivate sodium channels, followed by depolarizing steps (e.g., from -30 mV to +60 mV).
-
To record the delayed rectifier currents (IKr/HERG and IKs): Use specific voltage protocols involving long depolarizing steps followed by a repolarizing step to elicit tail currents, which are characteristic of these channels. For example, for IKr, a step to +20 mV for 2 seconds followed by a step to -40 mV.
-
To record the ultra-rapid delayed rectifier current (IKur, e.g., Kv1.5): Use depolarizing steps from a holding potential of -50 mV.
-
-
Data Acquisition and Analysis: Record the outward potassium currents and analyze the effects of this compound as described in Protocol 1 to determine IC50 values for the different potassium channel subtypes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by ion channel modulation and a typical experimental workflow.
Caption: Downstream effects of Nav1.5 channel blockade by this compound.
Caption: Consequences of voltage-gated potassium channel blockade.
Caption: Impact of L-type calcium channel blockade on cardiomyocyte function.
Caption: Workflow for determining the IC50 of this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the ion channel blocking properties of this compound. By leveraging the existing knowledge of its structural analog, ajmaline, and employing robust electrophysiological techniques, researchers can elucidate the pharmacological profile of this compound. This information is crucial for assessing its therapeutic potential and understanding its mechanism of action at the molecular level. It is imperative to perform direct experimental validation for this compound to confirm and extend these preliminary insights.
References
- 1. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 3. gpb.sav.sk [gpb.sav.sk]
- 4. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patch-clamp study of potassium channels and whole-cell currents in acinar cells of the mouse lacrimal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
Application Notes and Protocols for the Synthesis of Radiolabeled (+)-Isoajmaline for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline is a Class Ia antiarrhythmic agent belonging to the ajmaline (B190527) group of alkaloids. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in cardiomyocytes, leading to a prolongation of the action potential duration and the effective refractory period.[1][2] Additionally, isoajmaline (B1239502) has been shown to interact with potassium and calcium channels, contributing to its overall antiarrhythmic effect.[3][4] The development of a radiolabeled analog of this compound would provide a valuable tool for in vivo imaging using Positron Emission Tomography (PET), enabling non-invasive studies of its pharmacokinetics, biodistribution, and target engagement in preclinical and clinical research.
These application notes provide detailed protocols for the synthesis of two potential radiotracers, [¹⁸F]21-fluoro-21-deoxy-isoajmaline and [¹¹C]21-O-methyl-isoajmaline, by targeting the hydroxyl group at the C-21 position. This position is selected for modification as it is not expected to significantly interfere with the core pharmacophore responsible for ion channel binding.
Signaling Pathway of Isoajmaline
This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. The primary target is the voltage-gated sodium channel (NaV1.5), where it blocks the influx of sodium ions during phase 0 of the cardiac action potential. This action slows the depolarization of the cardiomyocyte membrane. Furthermore, isoajmaline has been demonstrated to block various potassium channels, including the rapid and slow delayed rectifier potassium channels (IKr and IKs) and the transient outward potassium channel (Ito), which are crucial for repolarization (phase 3). An interaction with L-type calcium channels (CaV1.2), which mediate the plateau phase (phase 2) of the action potential, has also been reported. The net effect of these interactions is a prolongation of the action potential duration and a stabilization of the cardiac rhythm.
Caption: Mechanism of action of this compound on cardiac ion channels.
Radiosynthesis Experimental Workflows
The following diagrams illustrate the proposed synthetic workflows for the preparation of the radiolabeled this compound analogs.
Workflow for [¹⁸F]21-fluoro-21-deoxy-isoajmaline
Caption: Workflow for the synthesis of [¹⁸F]21-fluoro-21-deoxy-isoajmaline.
Workflow for [¹¹C]21-O-methyl-isoajmaline
Caption: Workflow for the synthesis of [¹¹C]21-O-methyl-isoajmaline.
Experimental Protocols
Protocol 1: Synthesis of [¹⁸F]21-fluoro-21-deoxy-isoajmaline
1.1. Synthesis of the Tosylate Precursor (21-O-Tosyl-isoajmaline)
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), anhydrous pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 4 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 21-O-tosyl-isoajmaline.
-
1.2. Radiosynthesis of [¹⁸F]21-fluoro-21-deoxy-isoajmaline
-
Materials: 21-O-Tosyl-isoajmaline, [¹⁸F]Fluoride, Kryptofix 2.2.2 (K₂₂₂), potassium carbonate (K₂CO₃), acetonitrile (B52724) (MeCN), water, ethanol (B145695).
-
Procedure:
-
Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂CO₃ and K₂₂₂ in a mixture of acetonitrile and water into a reaction vessel.
-
Azeotropically dry the [¹⁸F]fluoride-K₂₂₂ complex by heating under a stream of nitrogen.
-
Dissolve the 21-O-tosyl-isoajmaline precursor (typically 1-5 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride-K₂₂₂ complex.
-
Seal the reaction vessel and heat at 80-120 °C for 10-20 minutes.
-
After cooling, quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Collect the fraction corresponding to [¹⁸F]21-fluoro-21-deoxy-isoajmaline.
-
Remove the HPLC solvent under reduced pressure and formulate the final product in sterile saline containing a small amount of ethanol for injection.
-
1.3. Quality Control
-
Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC.
-
Specific Activity: Calculated from the total radioactivity and the quantified mass of the product.
Protocol 2: Synthesis of [¹¹C]21-O-methyl-isoajmaline
2.1. Radiosynthesis of [¹¹C]21-O-methyl-isoajmaline
-
Materials: this compound, [¹¹C]Methyl iodide ([¹¹C]CH₃I), sodium hydride (NaH) or another suitable base, anhydrous dimethylformamide (DMF).
-
Procedure:
-
Produce [¹¹C]CO₂ in a cyclotron and convert it to [¹¹C]CH₃I using a synthesis module.
-
Trap the gaseous [¹¹C]CH₃I in a solution of this compound (typically 0.5-2 mg) and a base (e.g., NaH, 1.2 equivalents) in anhydrous DMF at room temperature.
-
Heat the sealed reaction vessel at 80-100 °C for 5-10 minutes.
-
After cooling, quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹¹C]21-O-methyl-isoajmaline.
-
Remove the HPLC solvent and formulate the final product as described for the ¹⁸F-labeled compound.
-
2.2. Quality Control
-
Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC.
-
Specific Activity: Calculated from the total radioactivity and the quantified mass of the product.
Quantitative Data Summary
The following tables summarize typical quantitative data expected for the synthesis of radiolabeled this compound analogs based on literature values for similar complex molecules.
Table 1: Synthesis of [¹⁸F]21-fluoro-21-deoxy-isoajmaline - Representative Data
| Parameter | Value | Reference |
| Precursor Amount | 2-5 mg | [5] |
| Starting Radioactivity | 1-5 GBq | [6] |
| Reaction Temperature | 100-120 °C | [6] |
| Reaction Time | 15-20 min | [6] |
| Radiochemical Yield (decay-corrected) | 20-40% | [5] |
| Radiochemical Purity | >98% | [7] |
| Specific Activity at EOS | 50-150 GBq/µmol | [7] |
Table 2: Synthesis of [¹¹C]21-O-methyl-isoajmaline - Representative Data
| Parameter | Value | Reference |
| Precursor Amount | 0.5-2 mg | [8] |
| Starting Radioactivity ([¹¹C]CO₂) | 10-20 GBq | [8] |
| Reaction Temperature | 80-100 °C | [8] |
| Reaction Time | 5-10 min | [8] |
| Radiochemical Yield (from [¹¹C]CH₃I) | 30-60% | [8] |
| Radiochemical Purity | >99% | [8] |
| Specific Activity at EOS | 80-200 GBq/µmol | [8] |
EOS: End of Synthesis
Conclusion
The protocols outlined in these application notes provide a feasible pathway for the synthesis of radiolabeled this compound derivatives for PET imaging. The proposed [¹⁸F] and [¹¹C] labeled tracers will enable detailed in vivo investigations of the pharmacokinetics and target engagement of this important antiarrhythmic agent. Researchers are encouraged to optimize the described reaction conditions for their specific laboratory setup to achieve the best possible results. Careful quality control is essential to ensure the purity and identity of the final radiopharmaceutical product for reliable imaging studies.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. Radiolabeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. inis.iaea.org [inis.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing (+)-Isoajmaline Extraction Yield
Welcome to the technical support center for the optimization of (+)-isoajmaline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from plant sources, primarily from species of the Rauwolfia genus.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for this compound extraction?
A1: this compound is a rauwolfia alkaloid, and its primary commercial source is the roots of Rauwolfia serpentina and other species of the Rauwolfia genus. The concentration of specific alkaloids can vary between different parts of the plant, but the roots are generally considered to have the highest concentration of ajmaline-type alkaloids.[1][2][3]
Q2: Which solvents are most effective for extracting this compound?
A2: Methanol (B129727) and ethanol (B145695) are the most commonly used and effective solvents for the extraction of indole (B1671886) alkaloids, including this compound, from Rauwolfia species.[4][5] The choice of solvent can also be part of a larger fractional extraction strategy to separate different classes of alkaloids.
Q3: How does pH influence the extraction yield of this compound?
A3: pH plays a critical role in the extraction of alkaloids. This compound, being an alkaloid, is a basic compound. Acidic conditions (low pH) will convert the alkaloid into its salt form, which is more soluble in aqueous solutions. This principle is often used in liquid-liquid extraction for purification. For the initial solid-liquid extraction, an acidic solvent can improve the extraction efficiency by enhancing the solubility of the alkaloid salts.[6]
Q4: What is the optimal temperature for this compound extraction?
A4: Generally, increasing the extraction temperature can enhance the extraction efficiency by increasing solvent penetration and solubility.[7][8] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[9] For many plant-derived compounds, a temperature range of 40-60°C is often a good starting point for optimization.[6][7]
Q5: I am experiencing low yields of this compound. What are the common causes and how can I troubleshoot this?
A5: Low yields can be attributed to several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include inefficient extraction, suboptimal solvent selection, incorrect pH, or degradation of the target compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the extraction of this compound.
Issue: Low this compound Yield
Below is a logical workflow to diagnose and address low extraction yields.
Caption: Troubleshooting workflow for low this compound yield.
Data on Extraction Parameters
The following table summarizes the impact of various parameters on the extraction of ajmaline-type alkaloids. While specific data for this compound is limited, the data for the closely related ajmalicine (B1678821) provides a valuable reference.
| Parameter | Condition | Effect on Yield | Source |
| Solvent | Methanol | High recovery | [4][5] |
| Ethanol | Good for crude extracts | [3][5] | |
| Temperature | 30-85°C | Increased yield with temperature, risk of degradation at higher end | [10] |
| 60°C | Often optimal for phenolic compounds, a good starting point | [6] | |
| pH | Acidic (e.g., pH 4) | Can improve extraction efficiency for alkaloids | [6] |
| Extraction Time | 6-8 hours (Soxhlet) | Standard for exhaustive extraction | [5] |
| 48-72 hours (Maceration) | Simple but time-consuming | [5] | |
| Extraction Method | Soxhlet | Efficient, but uses heat | [5] |
| Maceration | Simple, room temperature | [5] | |
| Ultrasound-Assisted | Can improve efficiency and reduce time | [10] | |
| Microwave-Assisted | Can improve efficiency and reduce time | [10] |
Experimental Protocols
Protocol 1: Methanol-Based Extraction for Quantitative Analysis
This protocol is adapted for the extraction of this compound for subsequent quantitative analysis, such as by HPLC.
1. Preparation of Plant Material:
-
Air-dry the roots of Rauwolfia serpentina at room temperature (25-30°C).
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Accurately weigh a specific amount of the powdered root material (e.g., 10 g).
-
Place the powder in a flask and add methanol at a 1:10 solid-to-solvent ratio (w/v).
-
Perform the extraction using one of the following methods:
-
Maceration: Agitate the mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction: Extract for 6-8 hours at the boiling point of methanol.
-
Ultrasonication: Sonicate the mixture for 30-60 minutes.
-
3. Filtration and Concentration:
-
Filter the methanolic extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
4. Defatting (Optional but Recommended):
-
To the dried extract, add hexane (B92381) and vortex thoroughly to dissolve non-polar compounds like fats and waxes.
-
Decant the hexane layer. Repeat this step 2-3 times.
-
Dry the remaining defatted extract.
5. Sample Preparation for Analysis:
-
Dissolve a known amount of the dry extract in a suitable solvent (e.g., methanol) for HPLC or other quantitative analysis.
Protocol 2: General Ethanolic Extraction for Crude Extract
This protocol is suitable for obtaining a larger quantity of crude alkaloid extract for further purification.
1. Preparation of Plant Material:
-
Follow the same procedure as in Protocol 1 for preparing the plant material.
2. Extraction:
-
Place the powdered root material in a suitable vessel.
-
Add ethanol to completely immerse the powder.
-
Macerate with agitation for 48-72 hours at room temperature.[5]
3. Filtration and Concentration:
-
Filter the ethanolic solution to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain a semi-solid or solid crude extract.[5]
4. Storage:
-
Store the crude extract in a desiccator over silica (B1680970) gel until further processing.
Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of methods for extraction of tobacco alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming (+)-Isoajmaline solubility issues in assays
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with (+)-Isoajmaline in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a common issue in biological assays?
This compound, like its parent compound ajmaline (B190527), is a monoterpenoid indole (B1671886) alkaloid.[1] Alkaloids in their free base form are often characterized by low aqueous solubility, which presents a significant challenge for in vitro and cell-based assays that are typically conducted in aqueous buffer systems. The compound is described as being very slightly soluble in water.[2]
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of ajmaline and related alkaloids.[3] It is freely soluble in chloroform (B151607) and sparingly soluble in methanol (B129727) and ethanol.[2] For a primary stock, 100% DMSO is ideal. This stock can then be diluted into aqueous buffers for the final assay, but care must be taken to avoid precipitation.
Q3: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?
Directly dissolving this compound in a neutral aqueous buffer is unlikely to be successful. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like 100% DMSO, and then dilute this stock into your final assay medium. When diluting, it is crucial to add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and minimize local concentrations that can cause precipitation.[4]
Q4: Can I use physical methods like heat or sonication to improve solubility?
Yes, physical methods can be effective.
-
Sonication: This is a recommended method to aid in the dissolution of ajmaline in DMSO and other solvents.[3] It uses ultrasonic waves to break up compound aggregates and enhance solvation.
-
Gentle Warming: Applying gentle heat (e.g., 37°C) can also help increase the solubility of a compound. However, this should be done with caution, as excessive heat could degrade the compound.
Q5: My compound dissolves in the DMSO stock but precipitates when I dilute it into my cell culture media or assay buffer. How can I fix this?
This is a common problem known as "precipitation upon dilution." It occurs when the poorly water-soluble compound comes out of solution as the percentage of the organic co-solvent (DMSO) decreases. Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize Solvent Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells and may affect assay results.
-
Adjust the pH: Since alkaloids are weak bases, lowering the pH of the aqueous buffer (e.g., to a range of 4-6) can protonate the molecule, forming a salt in situ which is generally more water-soluble.[5] You must first verify that this pH change will not negatively impact your cells, proteins, or other assay components.[5]
-
Use a Salt Form: If available, using a salt form of the compound, such as a bitartrate (B1229483), can dramatically increase aqueous solubility.[6][7][8]
Quantitative Data: Solubility of Ajmaline
As a close structural analog, the solubility of ajmaline provides a strong reference for this compound.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Source |
| DMSO | 326.43 | 40 mg/mL | 122.54 mM | [3] |
| Water | 326.43 | 490 mg/L (at 30°C) | 1.50 mM | [1] |
| Chloroform | 326.43 | Freely Soluble | Not specified | [2] |
| Ethanol (95%) | 326.43 | Sparingly Soluble | Not specified | [2] |
| Methanol | 326.43 | Sparingly Soluble | Not specified | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in assays.
Materials:
-
This compound (powder form)
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculate the Required Mass: Determine the mass of this compound needed. The molecular weight of isoajmaline (B1239502) is 326.43 g/mol .
-
Calculation: For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 326.43 g/mol = 0.00326 g
-
Mass (mg) = 3.26 mg
-
-
Weigh the Compound: Accurately weigh 3.26 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of 100% DMSO to the tube containing the compound.
-
Promote Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[3]
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial to prevent degradation and moisture absorption.[3]
-
Usage in Assays: When preparing working solutions, dilute this 10 mM stock into your final aqueous assay buffer. For example, to achieve a 10 µM final concentration, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of assay buffer). Always add the DMSO stock to the buffer while mixing.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Ajmaline | Sodium Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. [Oral action of N-propyl-ajmaline bitartrate. I. Preliminary note] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Oral administration of N-propyl-ajmaline bitartrate in heart rhythm disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Isoajmaline Experimental Guidance
Welcome to the technical support center for (+)-Isoajmaline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the stability and successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is an ajmaline-type alkaloid. While specific stability data for this compound is limited, it is known to be a stereoisomer of ajmaline (B190527). The conversion of ajmaline to isoajmaline (B1239502) can be induced by heating, which suggests that isoajmaline may be a more stable configuration under certain thermal conditions. For general guidance, it is recommended to store solid this compound in a cool, dark, and dry place. Solutions should be freshly prepared for experiments whenever possible.
Q2: What are the best solvents for dissolving this compound?
The solubility of this compound in various solvents has not been extensively documented in publicly available literature. However, based on the properties of the related compound ajmaline, solvents such as methanol, ethanol, and acetonitrile (B52724) are likely to be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific experimental concentration and conditions.
Q3: My this compound solution appears to be degrading. What are the likely causes?
Degradation of alkaloid solutions can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or ambient light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q4: How can I monitor the stability of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for monitoring the stability of pharmaceutical compounds. An HPLC method can be developed to separate this compound from its potential degradation products, allowing for the quantification of the parent compound over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution | - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- pH of the solution is not optimal for solubility. | - Test alternative solvents or solvent mixtures.- Gently warm the solution or use sonication to aid dissolution.- Adjust the pH of the solution. For alkaloids, a slightly acidic pH may improve solubility. |
| Loss of biological activity | - Degradation of this compound. | - Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in foil. |
| Inconsistent experimental results | - Instability of the this compound solution across different experimental runs.- Inaccurate initial concentration due to incomplete dissolution. | - Standardize the solution preparation protocol.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of the solution before each experiment.- Ensure complete dissolution of the solid material before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution of this compound. The exact solvent and concentration should be optimized for your specific application.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent (e.g., methanol, ethanol, DMSO).
-
Dissolution: Add the solvent to the this compound powder in a volumetric flask.
-
Mixing: Mix the solution thoroughly using a vortex mixer or sonicator until all the solid has dissolved.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., -20°C).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. This information is crucial for developing stable formulations and establishing appropriate storage conditions.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or daylight).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and identify any degradation products.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
Technical Support Center: Mitigating (+)-Isoajmaline Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of (+)-Isoajmaline during storage. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of their samples and experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored after a few days of storage. What could be the cause?
A1: Discoloration is a common indicator of chemical degradation. This compound, like other indole (B1671886) alkaloids, is susceptible to degradation under various conditions. The primary causes of discoloration are often oxidation and photolysis.[1] Exposure to light, oxygen, and elevated temperatures can accelerate these degradation processes. It is also possible that the solvent used is contributing to the degradation.
Q2: I am observing a decrease in the peak area of this compound and the appearance of new peaks in my HPLC analysis of a stored sample. What are these new peaks?
A2: The decrease in the parent drug peak and the emergence of new peaks strongly suggest that this compound is degrading into other compounds. These new peaks represent degradation products. Common degradation pathways for alkaloids include hydrolysis, oxidation, and photolysis, leading to the formation of various by-products.[2][3][4] To identify these degradation products, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically required.[2][3][4][5]
Q3: What are the optimal storage conditions for this compound in its solid form?
A3: For solid this compound, it is crucial to minimize its exposure to light, moisture, and heat. Therefore, the recommended storage conditions are in a tightly sealed, light-resistant container, in a cool, dry, and dark place. A desiccator can be used to further protect against moisture.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation.
Q4: How should I store solutions of this compound to minimize degradation?
A4: Solutions of this compound are generally less stable than the solid form. To minimize degradation in solution:
-
Use appropriate solvents: The choice of solvent can impact stability. It is advisable to prepare solutions fresh whenever possible. If storage is necessary, consider using aprotic solvents and avoid those that may contain peroxide impurities.
-
Protect from light: Store solutions in amber vials or wrap the container with aluminum foil.[1]
-
Control the temperature: Store solutions at low temperatures, such as 2-8 °C or even -20 °C, to slow down the rate of degradation.
-
Deoxygenate the solvent: For sensitive applications, purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help to remove dissolved oxygen and reduce oxidative degradation.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7][8][9][10] The choice and concentration of the antioxidant would need to be optimized for your specific application to ensure compatibility and efficacy.
Troubleshooting Guides
Problem: Significant degradation of this compound is observed in a solid-state formulation.
| Possible Cause | Troubleshooting & Optimization |
| Hygroscopicity of Excipients | Some excipients can absorb moisture, creating a microenvironment that promotes hydrolysis of this compound.[6] Review the properties of the excipients used. Consider replacing hygroscopic excipients with less hygroscopic alternatives. The addition of a desiccant like colloidal silicon dioxide can also help to manage moisture within the formulation.[11] |
| Reactive Excipients or Impurities | Excipients may contain reactive functional groups or impurities (e.g., peroxides in polymers) that can directly react with this compound.[12] Conduct a drug-excipient compatibility study by preparing binary mixtures of this compound and each excipient and storing them under accelerated stability conditions (e.g., 40 °C/75% RH). Analyze the mixtures at regular intervals by HPLC to identify any incompatibilities. |
| Inappropriate Storage Conditions | Exposure to high temperature and humidity accelerates solid-state degradation. |
Problem: Rapid degradation of this compound in a solution-based assay.
| Possible Cause | Troubleshooting & Optimization |
| pH of the Solution | This compound may be susceptible to acid or base-catalyzed hydrolysis. |
| Presence of Dissolved Oxygen | Dissolved oxygen in the solvent can lead to oxidative degradation. |
| Photodegradation | Exposure to ambient or UV light can cause photolytic degradation. |
| Solvent Reactivity | The solvent itself may be reacting with this compound or may contain impurities that promote degradation. |
Data on Forced Degradation of a Related Indole Alkaloid
| Stress Condition | % Degradation of Piperine (B192125) |
| Acid Hydrolysis (0.1 M HCl) | Stable |
| Alkaline Hydrolysis (0.1 M NaOH) | Significant Degradation |
| Oxidative (3% H₂O₂) | Moderate Degradation |
| Thermal (80°C) | Minor Degradation |
| Photolytic (UV light) | Moderate Degradation |
| Data adapted from a study on the forced degradation of piperine.[13] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ajmaline and Related Alkaloids
This method can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (e.g., 0.01 M, pH 3.5) and acetonitrile.[15]
-
Flow Rate: 1.0 mL/min[15]
-
Detection: UV at 254 nm[15]
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.[16]
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light for a defined period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation of this compound and determine the relative peak areas of the degradation products. Use LC-MS/MS to identify the mass of the degradation products and propose their structures.[2]
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Potential Degradation Pathways of a Sarpagan-Ajmalan Alkaloid
Caption: Potential degradation pathways for sarpagan-ajmalan alkaloids.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. antioxidant butylated hydroxytoluene: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effects of ingestion of an antioxidant, BHT, on the metabolism of ascorbic acid and vitamin A in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Achieve Moisture Control in Nutraceutical Tablets [grace.com]
- 12. japsonline.com [japsonline.com]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. saudijournals.com [saudijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsm.com [ijpsm.com]
Troubleshooting (+)-Isoajmaline synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-isoajmaline. Our aim is to offer practical solutions to common side reactions and challenges encountered during this complex multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is yielding a mixture of diastereomers. How can I improve the selectivity for the desired isomer?
A1: The formation of diastereomers (cis and trans) is a common issue in the Pictet-Spengler reaction. The stereochemical outcome is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Favors the cis-product): This is typically achieved at lower temperatures. The cis product is often formed faster as it proceeds through a lower energy transition state.
-
Thermodynamic Control (Favors the trans-product): Higher temperatures and longer reaction times allow for equilibration to the more stable trans isomer.
Troubleshooting Steps:
-
Temperature Adjustment: To favor the kinetic product, lower the reaction temperature significantly (e.g., to -78 °C or 0 °C). For the thermodynamic product, you may need to increase the temperature (e.g., reflux).
-
Solvent Selection: The polarity of the solvent can influence the transition state energies. For high cis-selectivity, polar aprotic solvents like acetonitrile (B52724) can be effective. Non-polar solvents such as benzene (B151609) may favor the trans-isomer.
-
Acid Catalyst: The choice of acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid) can impact the diastereoselectivity. It is advisable to screen different acids to find the optimal one for your specific substrate.
Table 1: Illustrative Effect of Temperature on Pictet-Spengler Diastereoselectivity
| Temperature (°C) | Diastereomeric Ratio (cis:trans) | Control Type |
| -78 | 90:10 | Kinetic |
| 0 | 75:25 | Kinetic |
| 25 (Room Temp) | 50:50 | Mixed |
| 80 (Reflux in Benzene) | 15:85 | Thermodynamic |
Q2: I am observing significant epimerization at the C16 position, leading to the undesired stereoisomer. What can be done to prevent this?
A2: Epimerization of the aldehydic group at the C16 position to the more thermodynamically stable, yet undesired, configuration is a known challenge in ajmaline-type syntheses. This is often base-catalyzed.
Troubleshooting Steps:
-
Control of Basicity: If the epimerization occurs during a basic step, it is crucial to use a non-nucleophilic, sterically hindered base and maintain a low temperature to minimize proton exchange.
-
Protecting Group Strategy: Consider if a protecting group for the aldehyde could be employed during steps where epimerization is likely, although this would add extra steps to the synthesis.
-
Recycling the Unwanted Epimer: If epimerization is unavoidable, it is possible to isolate the unwanted epimer and re-subject it to basic conditions to equilibrate it back to a mixture of epimers, from which the desired isomer can again be isolated.[1]
Q3: My Dieckmann condensation step is giving low yields. What are the likely side reactions?
A3: The Dieckmann condensation is an intramolecular reaction to form a cyclic β-keto ester. Low yields can be due to competing intermolecular reactions or other side reactions.
Common Side Reactions:
-
Dimerization: Especially when attempting to form medium or large rings (over seven members), intermolecular Claisen condensation can occur, leading to dimerization of the starting material.
-
Cleavage of the Product: If the resulting β-keto ester does not have an enolizable proton, the reverse reaction (cleavage with ring scission) can compete, especially if a strong base in a protic solvent is used.
Troubleshooting Steps:
-
High Dilution: To favor the intramolecular Dieckmann condensation over intermolecular reactions, perform the reaction under high dilution conditions.
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene. This minimizes side reactions like transesterification.
Troubleshooting Guides
Issue 1: Low Yield of the Desired C20 Stereoisomer after Osmylation and Oxidative Cleavage
Possible Cause: Incomplete osmylation or over-reaction (bisosmylation of both the olefin and the indole (B1671886) double bond) can lead to a mixture of byproducts and unreacted starting material.
Suggested Solution:
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the osmylation reaction.
-
Controlled Reaction Time: Interrupt the reaction before it goes to completion (e.g., at ~90% conversion) to minimize the formation of bisosmylation byproducts.[1]
-
Purification of Diols: Purify the intermediate diols after reductive hydrolysis before proceeding with the oxidative cleavage to remove any byproducts.
Issue 2: Formation of an Unexpected Byproduct during Intramolecular Cyclization
Possible Cause: The regioselectivity of intramolecular cyclizations can be influenced by steric and electronic factors, as well as the reaction conditions, potentially leading to the formation of undesired ring systems.
Suggested Solution:
-
Re-evaluate Reaction Conditions: Altering the temperature, solvent, and catalyst can sometimes switch the regioselectivity of the cyclization.
-
Structural Modification: If possible, modifying a substituent on the substrate could sterically or electronically favor the desired cyclization pathway.
-
Alternative Cyclization Strategy: If the desired cyclization remains elusive, a different synthetic route to the target ring system may need to be considered.
Experimental Protocols
Protocol 1: Diastereoselective Pictet-Spengler Reaction (Kinetic Control)
This protocol is designed to favor the formation of the cis-diastereomer.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in dry acetonitrile in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 1.2 equiv) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.
Protocol 2: Analysis of Isoajmaline (B1239502) Isomers by HPLC-MS/MS
This protocol provides a general method for the separation and identification of this compound from its stereoisomers.
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating these isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 10% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and Enhanced Product Ion (EPI) scan for identification.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for isoajmaline and its known isomers. These will need to be determined using authentic standards if available.
-
Collision Energy: Optimize the collision energy for each transition to achieve the best sensitivity.
-
Visualizations
Caption: Synthetic pathway of this compound with key side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing LC-MS for (+)-Isoajmaline Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-Isoajmaline.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Basic amine groups in this compound can interact with acidic silanol (B1196071) groups on the silica-based stationary phase. | - Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid to protonate the analyte and reduce silanol interactions. - Use a High-Purity, End-Capped Column: Employ a high-quality C18 column with minimal residual silanol groups. - Mobile Phase Modifier: Add a competing base, such as a low concentration of ammonium (B1175870) hydroxide, to the mobile phase to saturate the active sites on the stationary phase. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the Sample: Prepare and inject a dilution series to determine the optimal concentration. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent mobile phase composition or pH. | - Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of all mobile phase components. - Use a Buffered Mobile Phase: Employing a buffer like ammonium formate (B1220265) or ammonium acetate (B1210297) can help maintain a stable pH. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Increase Equilibration Time: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and optimized column temperature throughout the analysis. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal MS Parameters: Incorrect ionization mode, precursor/product ion selection, or source parameters. | - Optimize Ionization: Use positive electrospray ionization (ESI+) mode. - Confirm MRM Transitions: For ajmaline (B190527) isomers, the transition m/z 327 → 144 is a good starting point. Infuse a standard solution to confirm and optimize.[1] - Optimize Source Parameters: Systematically optimize cone voltage, collision energy, nebulizer gas pressure, and drying gas temperature and flow rate. |
| Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound. | - Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering compounds. - Modify Chromatographic Method: Adjust the gradient to separate this compound from interfering matrix components. | |
| Inability to Separate this compound from Ajmaline | Co-elution of Diastereomers: Standard reversed-phase columns may not provide sufficient selectivity for diastereomers. | - Method Optimization: Experiment with different organic modifiers (acetonitrile vs. methanol), gradients, and temperatures on a high-resolution C18 or phenyl-hexyl column. - Chiral Chromatography: If baseline separation is not achievable on a standard column, consider using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for screening. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for protonated this compound?
A1: The molecular formula for this compound is C₂₀H₂₆N₂O₂. Therefore, the expected m/z for the protonated molecule [M+H]⁺ is approximately 327.2.
Q2: What are the recommended starting LC-MS parameters for this compound analysis?
A2: A good starting point for method development is provided in the experimental protocol section below. These parameters should be optimized for your specific instrument and application.
Q3: My baseline is noisy. What are the common causes and solutions?
A3: A noisy baseline can be caused by several factors:
-
Contaminated Solvents or Additives: Use high-purity, LC-MS grade solvents and fresh additives.
-
Dirty Ion Source: Clean the ion source components, including the capillary and cone, as part of routine maintenance.
-
Leaks in the LC System: Check all fittings and connections for leaks.
-
Inadequate Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation.
Q4: Can I use the same MRM transition for this compound and ajmaline?
A4: Diastereomers like this compound and ajmaline have the same mass and often produce similar fragment ions. Therefore, it is highly likely they will share the same primary MRM transition (e.g., m/z 327 → 144). This makes chromatographic separation crucial for accurate quantification of each isomer.
Q5: How can I confirm the identity of the this compound peak if it co-elutes with ajmaline?
A5: If chromatographic separation is not achieved, definitive identification is challenging. The use of a certified reference standard for this compound is essential. If available, comparing the retention time with the standard under different chromatographic conditions can provide evidence. However, achieving baseline chromatographic separation is the most robust method for unambiguous identification and quantification.
Experimental Protocols
Optimized LC-MS Method for this compound Detection
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | High-resolution C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient, for example: 0-2 min: 10% B 2-15 min: 10-60% B 15-17 min: 60-95% B 17-19 min: 95% B 19-20 min: 10% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize for your instrument) |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transition | m/z 327 → 144 (Optimize collision energy for this transition) |
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Decision tree for troubleshooting poor peak shape.
References
Technical Support Center: Managing Cell Toxicity with (+)-Isoajmaline
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential cell toxicity issues when working with (+)-Isoajmaline. As specific cytotoxicity data for this compound is not extensively documented in publicly available literature, this guide focuses on establishing a robust experimental framework to determine its cytotoxic profile and troubleshoot common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I am seeing high levels of cytotoxicity with this compound at concentrations where I expect to see a pharmacological effect. What should I do first?
A1: When encountering unexpected cytotoxicity, it's crucial to systematically verify your experimental setup. First, confirm the purity and stability of your this compound stock. Impurities or degradation products can contribute to toxicity. Second, re-evaluate your solvent controls. The solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. Ensure the final solvent concentration in your experimental wells is non-toxic to your specific cell line. We recommend performing a solvent toxicity titration curve.
Q2: My cytotoxicity assay results are not reproducible between experiments. What are the likely causes?
A2: Lack of reproducibility often stems from variability in cell culture conditions, reagent preparation, or procedural inconsistencies. Key factors to investigate include:
-
Cell Health and Passage Number: Ensure you are using cells from a consistent passage number and that they are healthy and in the exponential growth phase.
-
Seeding Density: Inconsistent cell seeding can lead to significant variability. Optimize and strictly control the number of cells seeded per well.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.
-
Incubation Times: Adhere strictly to the incubation times specified in your protocol for both compound treatment and assay development.
Q3: How do I choose the most appropriate cytotoxicity assay for my experiments with this compound?
A3: The choice of assay depends on the mechanism of cell death you anticipate and potential interferences from your test compound. It is best practice to use at least two different assays that measure different endpoints to confirm your results.
-
MTT/XTT Assays: Measure metabolic activity. Good for an overall assessment of cell viability. However, compounds that affect cellular metabolism can interfere with the results.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity (necrosis or late apoptosis).
-
Caspase Assays: Measure the activity of specific caspases (e.g., caspase-3/7) to specifically detect apoptosis.
Q4: this compound is a plant-derived alkaloid. Could it interfere with my colorimetric or fluorometric assay?
A4: Yes, natural compounds can sometimes interfere with assay readouts. For example, a colored compound might absorb light at the same wavelength as the formazan (B1609692) product in an MTT assay, or it could have intrinsic fluorescence. To check for this, run a cell-free control where you add this compound to the assay medium and all assay reagents. A significant signal in these wells indicates interference.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | 1. Contamination of media or reagents. 2. Direct reduction of MTT by this compound. 3. Phenol (B47542) red or serum interference. | 1. Use fresh, sterile reagents. 2. Run a cell-free control with this compound and MTT reagent. If a color change occurs, consider an alternative assay. 3. Use phenol red-free media and serum-free media during the MTT incubation step.[1] |
| Incomplete Formazan Solubilization | 1. Insufficient volume of solubilization solvent. 2. Inadequate mixing. | 1. Ensure sufficient solvent volume to cover the well bottom. 2. Place the plate on an orbital shaker for 15-30 minutes or gently pipette up and down to dissolve crystals.[1] |
| Low Signal or Poor Sensitivity | 1. Low cell number. 2. MTT reagent is toxic to cells with long incubation. | 1. Optimize cell seeding density. 2. Reduce MTT incubation time (typically 2-4 hours is sufficient). |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background in Control Wells | 1. High inherent LDH activity in serum. 2. Overly forceful pipetting shearing cells. 3. Suboptimal cell culture conditions stressing cells. | 1. Use heat-inactivated serum or reduce the serum concentration. Run a "medium only" control to measure background LDH.[2] 2. Handle cells gently during media changes and reagent addition. 3. Ensure cells are healthy and not overgrown before starting the experiment. |
| Inconsistent Results | 1. Variable cell numbers across wells. 2. Edge effects on the microplate due to evaporation. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead.[3] |
| Low LDH Release Despite Visible Cell Death | 1. Assay performed too early; LDH is released in late apoptosis/necrosis. 2. This compound inhibits LDH enzyme activity. | 1. Perform a time-course experiment to determine the optimal endpoint. 2. Test this compound's effect on purified LDH or on the "maximum LDH release" control wells. |
Caspase-3/7 Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Insufficient induction of apoptosis. 2. Lysate protein concentration is too low. 3. DTT in the reaction buffer is inactive. 4. Assay timing is off; caspase activation is transient. | 1. Optimize the concentration of this compound and the treatment duration. Confirm apoptosis with an orthogonal method (e.g., Annexin V staining). 2. Increase the number of cells used for lysate preparation or concentrate the lysate.[4] 3. DTT is unstable; prepare fresh DTT-containing buffers for each experiment.[4] 4. Perform a time-course experiment to capture the peak of caspase activity.[5] |
| High Signal in Untreated Cells | 1. Spontaneous apoptosis in cell culture. 2. Caspase-like activity present in serum. | 1. This is expected to some degree. Use healthy, low-passage cells to minimize it. A "no-cell" control is a more accurate measure of true background than untreated cells.[6] 2. Run a "medium with serum" control to quantify this background activity. |
Data Presentation
When determining the cytotoxic effect of this compound, organize your data clearly to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 1: Example Data Layout for MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Mean Absorbance | % Viability vs. Vehicle Control |
|---|---|---|---|---|---|
| 0 (Vehicle Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 1 | 1.15 | 1.18 | 1.12 | 1.15 | 92% |
| 10 | 0.85 | 0.88 | 0.82 | 0.85 | 68% |
| 50 | 0.60 | 0.63 | 0.57 | 0.60 | 48% |
| 100 | 0.35 | 0.38 | 0.32 | 0.35 | 28% |
| Medium Blank | 0.05 | 0.05 | 0.05 | 0.05 | N/A |
Table 2: Example Data Layout for LDH Assay
| This compound Conc. (µM) | Sample Absorbance (490 nm) | Spontaneous LDH Release (Untreated) | Maximum LDH Release (Lysis) | % Cytotoxicity |
|---|---|---|---|---|
| 0 (Vehicle Control) | 0.20 | 0.18 | 1.50 | 1.5% |
| 1 | 0.25 | 0.18 | 1.50 | 5.3% |
| 10 | 0.50 | 0.18 | 1.50 | 24.2% |
| 50 | 0.88 | 0.18 | 1.50 | 53.0% |
| 100 | 1.25 | 0.18 | 1.50 | 81.1% |
% Cytotoxicity = 100 x (Sample - Spontaneous) / (Maximum - Spontaneous)
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the crystals.[8]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (steps 1 & 2). Include the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells plus 10 µL of Lysis Solution (from kit) 45 minutes before the end of the experiment.
-
Medium Background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Add the stop solution if required by the kit. Measure the absorbance at 490 nm.[10]
Protocol 3: Caspase-3 Colorimetric Assay
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) to obtain enough protein. Treat with this compound to induce apoptosis.
-
Cell Lysis: Collect both adherent and floating cells. Pellet the cells (1-5 x 10^6) and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[11]
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube on ice. Determine the protein concentration.
-
Caspase Reaction: In a 96-well plate, add 50-200 µg of protein per well, adjusting the volume to 50 µL with Lysis Buffer.
-
Reagent Addition: Add 50 µL of 2X Reaction Buffer (containing freshly added 10 mM DTT) to each sample.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock, 200 µM final concentration).[11]
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours, protected from light. Read the absorbance at 400-405 nm.[12] The fold-increase in caspase activity is determined by comparing the results from induced samples to the uninduced control.
Mandatory Visualizations
Caption: A generalized workflow for performing a cytotoxicity assay.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.[13][14][15]
Caption: The extrinsic (death receptor) pathway of apoptosis.[16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 6. promega.com [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. immunoway.com.cn [immunoway.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Bioanalysis of (+)-Isoajmaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method development and validation for (+)-Isoajmaline using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a bioanalytical method for this compound?
A1: The primary challenges include achieving adequate sensitivity, ensuring selectivity from isomeric compounds and other metabolites, and overcoming matrix effects from complex biological samples like plasma or urine. This compound, as an indole (B1671886) alkaloid, may be prone to ion suppression or enhancement in the mass spectrometer source, which can significantly impact the accuracy and reproducibility of the results.[1][2]
Q2: Which ionization technique is more suitable for this compound analysis, ESI or APCI?
A2: Electrospray ionization (ESI) in the positive ion mode is generally the preferred technique for the analysis of polar and semi-polar compounds like indole alkaloids. However, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects and should be considered if significant ion suppression is observed with ESI.[2] The choice of ionization technique should be empirically determined during method development to achieve the best sensitivity and minimize matrix effects.
Q3: How can I minimize the matrix effect during sample preparation for this compound analysis?
A3: Effective sample preparation is crucial for minimizing matrix effects. The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method but may not provide the cleanest extracts, often leaving behind phospholipids (B1166683) that are a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical and should be optimized.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components. Various sorbents (e.g., C18, mixed-mode cation exchange) can be used, and the selection should be based on the physicochemical properties of this compound.
For complex matrices, a more rigorous cleanup method like SPE is often recommended to reduce matrix-induced ion suppression or enhancement.[1]
Q4: What is the best approach to quantitatively assess the matrix effect for this compound?
A4: The most widely accepted method for quantifying matrix effects is the post-extraction spike method. This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like alkaloids, a slightly acidic pH can improve peak shape by ensuring the analyte is in its protonated form. |
| Secondary Interactions with Column Silanols | Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Column Degradation | Replace the analytical column with a new one. |
Issue 2: High Variability in this compound Signal Intensity Between Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps. Consider automating the sample preparation process if possible. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in matrix effects between samples.[1] |
| Instrument Instability | Check the stability of the mass spectrometer by infusing a standard solution of this compound and monitoring the signal over time. |
Issue 3: Significant Ion Suppression Observed for this compound
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Modify the chromatographic gradient to separate this compound from the phospholipid elution zone. Alternatively, use a phospholipid removal plate during sample preparation. |
| High Concentration of Salts in the Sample | Use a more effective sample cleanup method like SPE to remove salts. Ensure the mobile phase is compatible with ESI and does not contain high concentrations of non-volatile salts. |
| Sub-optimal ESI Source Conditions | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to improve ionization efficiency and reduce susceptibility to suppression. |
Quantitative Data Summary
The following tables provide representative data for matrix effect and recovery assessment for a hypothetical bioanalytical method for this compound, based on typical values for similar indole alkaloids. Note: This data is for illustrative purposes only and must be experimentally determined for a specific this compound method.
Table 1: Matrix Effect Evaluation of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor (Mean ± SD, n=6) | CV (%) |
| This compound | 1.5 (LQC) | 0.88 ± 0.07 | 7.9 |
| 75 (HQC) | 0.91 ± 0.05 | 5.5 | |
| SIL-IS | 50 | 0.89 ± 0.06 | 6.7 |
LQC: Low Quality Control, HQC: High Quality Control, SIL-IS: Stable Isotope-Labeled Internal Standard
Table 2: Recovery of this compound from Human Plasma using Different Extraction Methods
| Extraction Method | Concentration (ng/mL) | Recovery (%) (Mean ± SD, n=6) | CV (%) |
| Protein Precipitation | 1.5 (LQC) | 95.2 ± 8.1 | 8.5 |
| 75 (HQC) | 98.7 ± 6.5 | 6.6 | |
| Liquid-Liquid Extraction | 1.5 (LQC) | 82.4 ± 5.3 | 6.4 |
| 75 (HQC) | 85.1 ± 4.2 | 4.9 | |
| Solid-Phase Extraction | 1.5 (LQC) | 91.5 ± 3.8 | 4.2 |
| 75 (HQC) | 93.2 ± 2.9 | 3.1 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
-
Prepare Blank Matrix Samples: Extract six different lots of blank human plasma using the developed sample preparation method (e.g., SPE).
-
Prepare Post-Spiked Samples: Spike the extracted blank plasma samples with this compound at two concentration levels (Low QC and High QC) and the internal standard at a single concentration.
-
Prepare Neat Solutions: Prepare solutions of this compound and the internal standard in the mobile phase at the same concentrations as the post-spiked samples.
-
LC-MS/MS Analysis: Analyze both the post-spiked samples and the neat solutions using the validated LC-MS/MS method.
-
Calculate Matrix Factor: Calculate the matrix factor for each lot of plasma as described in the FAQs.
Protocol 2: Representative Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for Quantitative Assessment of Recovery and Matrix Effect.
Caption: Logical Flowchart for Troubleshooting Ion Suppression.
References
Validation & Comparative
A Comparative Analysis of the Antiarrhythmic Properties of Ajmaline and (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ajmaline (B190527), a Class Ia antiarrhythmic agent, has a well-documented history of use in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with additional effects on potassium and calcium channels that contribute to its overall electrophysiological profile. This guide provides a comprehensive overview of the experimental data supporting the antiarrhythmic activity of Ajmaline.
A thorough literature search was conducted to gather comparative data on the antiarrhythmic activity of (+)-Isoajmaline, a stereoisomer of Ajmaline. However, there is a significant lack of published experimental data specifically detailing the antiarrhythmic properties of this compound or directly comparing its efficacy and mechanism of action to that of Ajmaline. Therefore, this guide will focus on the extensive body of research available for Ajmaline while highlighting the current knowledge gap regarding this compound.
Mechanism of Action: Ajmaline
Ajmaline is classified as a Class Ia antiarrhythmic drug according to the Vaughan Williams classification.[1] Its principal mechanism involves the blockade of fast-inactivating sodium channels (INa) in cardiomyocytes.[1] By binding to the open state of these channels, Ajmaline slows the rate of depolarization (Phase 0) of the cardiac action potential, which in turn reduces the conduction velocity of the electrical impulse across the myocardium.[1] This action is crucial for its effectiveness in terminating re-entrant arrhythmias.[1]
Beyond its primary effect on sodium channels, Ajmaline also exhibits inhibitory effects on several potassium channels, including the human ether-à-go-go-related gene (hERG) channels (mediating the rapid delayed rectifier potassium current, IKr), Kv1.5 channels (mediating the ultrarapid delayed rectifier potassium current, IKur), and Kv4.3 channels (mediating the transient outward current, Ito).[2][3][4] Blockade of these potassium channels leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[1] This dual action on both sodium and potassium channels contributes to its potent antiarrhythmic effects.[1] Furthermore, some studies have indicated that Ajmaline can also influence L-type calcium currents (ICaL).[5][6]
Signaling Pathway of Ajmaline's Antiarrhythmic Action
Caption: Ajmaline's multi-channel blocking effects.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of Ajmaline on various cardiac ion channels. No direct comparative data for this compound was found in the reviewed literature.
Table 1: Inhibitory Concentration (IC50) of Ajmaline on Cardiac Ion Channels
| Ion Channel | Current | Cell Type | IC50 (µM) | Reference |
| hERG | IKr | HEK cells | 1.0 | [3] |
| hERG | IKr | Xenopus oocytes | 42.3 | [3] |
| Kv1.5 | IKur | Mammalian cell line | 1.70 | [4] |
| Kv4.3 | Ito | Mammalian cell line | 2.66 | [4] |
| Nav1.5 | INa | Amphibian skeletal muscle fibres | 23.2 | [1] |
| K+ channels | IK | Amphibian skeletal muscle fibres | 9.2 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to assess the antiarrhythmic activity of compounds like Ajmaline.
Electrophysiological Recordings in Isolated Cardiomyocytes
Objective: To determine the effects of the compound on the action potential and specific ion channel currents of single heart cells.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or rat).
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record action potentials and ionic currents.
-
Action Potential Recording: Cells are stimulated at a fixed frequency (e.g., 1 Hz), and changes in action potential duration (APD), amplitude, and upstroke velocity (dV/dtmax) are measured before and after the application of the test compound at various concentrations.
-
Ionic Current Recording: Specific voltage-clamp protocols are used to isolate and measure individual ionic currents (e.g., INa, IKr, ICaL). The holding potential and voltage steps are tailored to the specific channel being studied. The percentage of current inhibition at different compound concentrations is used to calculate the IC50 value.
-
In Vivo Models of Arrhythmia
Objective: To evaluate the antiarrhythmic efficacy of the compound in a whole animal model.
Methodology:
-
Animal Model: Anesthetized animals (e.g., rats, dogs) are used.
-
Arrhythmia Induction: Arrhythmias are induced through various methods, such as:
-
Coronary Artery Ligation: Occlusion of a coronary artery to induce ischemia and subsequent reperfusion arrhythmias.
-
Pharmacological Induction: Administration of arrhythmogenic agents like aconitine (B1665448) or ouabain.
-
-
Drug Administration: The test compound is administered intravenously at different doses before or after the induction of arrhythmia.
-
Data Acquisition: The electrocardiogram (ECG) is continuously monitored to assess changes in heart rate, rhythm, and the incidence and duration of arrhythmias.
General Experimental Workflow
Caption: A general workflow for antiarrhythmic drug evaluation.
This compound: A Knowledge Gap
Despite extensive searches of scientific literature, no significant experimental data was found regarding the antiarrhythmic activity of this compound. While it is known to be a stereoisomer of Ajmaline and has been isolated from natural sources, its pharmacological profile, particularly its effects on cardiac ion channels and its efficacy in arrhythmia models, remains uncharacterized in the public domain. This represents a notable gap in the understanding of the structure-activity relationships of Ajmaline-related compounds.
Conclusion
Ajmaline is a potent antiarrhythmic agent with a well-defined multi-channel blocking mechanism of action. Its ability to inhibit both sodium and potassium channels contributes to its efficacy in terminating and preventing various types of arrhythmias. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for understanding its pharmacological properties.
The lack of available data on the antiarrhythmic activity of this compound underscores the need for further research. Comparative studies between Ajmaline and its stereoisomers are warranted to elucidate the stereoselectivity of their interactions with cardiac ion channels and to potentially identify novel antiarrhythmic candidates with improved efficacy or safety profiles. Future research in this area would be of significant value to the fields of pharmacology and drug development.
References
- 1. Antiarrhythmic activity of the total alkaloids from aRauwolfia serpentina tissue culture | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Ion Channel Effects of (+)-Isoajmaline and Quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline and Quinidine (B1679956) are both class Ia antiarrhythmic agents known for their effects on cardiac ion channels. While they share a common classification, their detailed interactions with various ion channels, which underpin their therapeutic and proarrhythmic profiles, exhibit notable differences. This guide provides an objective comparison of their ion channel effects, supported by experimental data, to aid researchers in understanding their distinct pharmacological profiles.
Quantitative Comparison of Ion Channel Blockade
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound (using data for its close analog, ajmaline) and Quinidine on key cardiac ion channels. It is crucial to note that these values are derived from various studies using different experimental systems, which can influence the results.
Table 1: Inhibition of Sodium Channels (Nav)
| Compound | Channel | Cell Type | IC50 (µM) | Reference |
| Ajmaline (B190527) | Nav (Peak INa) | Amphibian skeletal muscle fibres | 23.2 | [1] |
| Ajmaline | Nav (Peak INa) | Rat ventricular myocytes | ~27 | [1] |
| Quinidine | Nav1.5 | HEK293 cells | 28.9 ± 2.2 | [2] |
| Quinidine | Nav (general) | Rat cardiac myocytes | 40 | [3] |
Table 2: Inhibition of Potassium Channels (Kv)
| Compound | Channel | Cell Type | IC50 (µM) | Reference |
| Ajmaline | Kv (general IK) | Amphibian skeletal muscle fibres | 9.2 | [1] |
| Ajmaline | hERG (IKr) | HEK cells | 1.0 | [4] |
| Ajmaline | hERG (IKr) | Xenopus oocytes | 42.3 | [4] |
| Ajmaline | Ito | Rat ventricular myocytes | ~25 | [1] |
| Quinidine | hERG (IKr) | Xenopus oocytes | 3.00 ± 0.03 | [5] |
| Quinidine | hERG (IKr) | Ltk- cells | 0.8 | [5] |
| Quinidine | Ito (adult) | Human atrial myocytes | 21.8 | [6] |
| Quinidine | Ito (pediatric) | Human atrial myocytes | 112.2 | [6] |
| Quinidine | IKur | Human atrial myocytes | 5 to 7 | [6] |
| Quinidine | IK1 (pediatric) | Human atrial myocytes | 4.1 | [6] |
| Quinidine | IK1 (adult) | Human atrial myocytes | 42.6 | [6] |
| Quinidine | Kv4.2 | HL-1 cells | 10 | [7] |
| Quinidine | Kv2.1 | HL-1 cells | 20 | [7] |
Table 3: Inhibition of Other Ion Channels
| Compound | Channel | Cell Type | IC50 (µM) | Reference |
| Quinidine | Cav1.2 (ICaL) | Not specified | Not reached in some studies | [8] |
Experimental Protocols
The determination of ion channel effects and IC50 values relies on precise electrophysiological techniques, primarily the patch-clamp method. The following are detailed methodologies for key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is the gold standard for characterizing the effects of compounds on ion channels expressed in various cell lines (e.g., HEK293, CHO) or isolated primary cells (e.g., cardiomyocytes).
General Procedure:
-
Cell Preparation: Cells expressing the target ion channel are cultured and prepared for electrophysiological recording. For primary cells, enzymatic digestion is used to isolate individual myocytes.
-
Electrode and Solution Preparation: Glass micropipettes with a tip diameter of ~1 µm are filled with an internal solution mimicking the intracellular ionic composition. The external solution mimics the extracellular environment.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal), electrically isolating the patched membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp and Data Acquisition: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit ionic currents through the channel of interest. These currents are recorded and amplified.
-
Drug Application: The compound of interest is applied to the external solution at various concentrations. The effect on the ionic current is measured at a steady state for each concentration.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the control (drug-free) condition. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to the Hill equation.[9]
FDA Recommended Voltage Protocols for Key Cardiac Ion Channels: [9][10][11]
-
hERG (IKr): A specific voltage protocol is used to elicit hERG currents, often involving a depolarizing pulse to activate the channels followed by a repolarizing step to measure the characteristic tail current. The FDA recommends a protocol that is approximately 5 seconds in duration and repeated every 5 seconds.[11]
-
Nav1.5 (Peak INa): To measure the peak sodium current, a protocol with a depolarizing step from a negative holding potential (e.g., -120 mV) to around -10 mV is used. The current should be recorded until a steady state is reached before and after drug application.[10]
-
Cav1.2 (ICaL): L-type calcium channel currents are elicited by depolarizing pulses from a holding potential that inactivates sodium channels (e.g., -40 mV).
Visualizing Mechanisms and Workflows
Signaling Pathway of Class Ia Antiarrhythmics
Caption: Mechanism of action for Class Ia antiarrhythmics.
Experimental Workflow for IC50 Determination
References
- 1. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.report [fda.report]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Isoajmaline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is fundamental to ensuring the quality, safety, and efficacy of therapeutic products. (+)-Isoajmaline, an isomer of the antiarrhythmic agent ajmaline (B190527), requires robust analytical methods for its characterization and quantification in various matrices. This guide provides a comprehensive comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—supported by experimental data to facilitate informed method selection and cross-validation.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, throughput, and cost. The following table summarizes the key performance parameters of HPLC, HPTLC, and UPLC-MS/MS for the analysis of related indole (B1671886) alkaloids, providing a strong reference for their application to this compound.
| Performance Parameter | HPLC-PDA[1][2][3][4] | HPTLC-Densitometry[5] | UPLC-MS/MS[6][7][8] |
| Linearity Range | 1 - 20 µg/mL | 200 - 1200 ng/spot | 1.00 - 6250.0 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.999 | 0.994 | > 0.99 |
| Accuracy (% Recovery) | 97.03%[1][6] | 98.7%[5] | 88.0 - 111.8%[6] |
| Precision (% RSD) | 2.51% (intraday)[1][6] | Not Reported | 1.25 - 7.81% (intra- and inter-day)[6] |
| Limit of Detection (LOD) | 4 µg/mL[1][6] | 50 ng/spot | 0.10 - 0.70 ng/mL |
| Limit of Quantification (LOQ) | 12 µg/mL[1][6] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the successful replication and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
A sensitive and reproducible reversed-phase HPLC (RP-HPLC) method with photodiode array (PDA) detection is well-established for the simultaneous quantification of ajmaline and related alkaloids.[1][2][3][4]
-
Instrumentation: HPLC system with a PDA detector.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or equivalent.[1][2][3][4]
-
Mobile Phase: A binary gradient of 0.01M (pH 3.5) phosphate (B84403) buffer (NaH₂PO₄) containing 0.5% glacial acetic acid and acetonitrile (B52724).[1][2][3][4]
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol (B129727).
-
Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired linearity range.[6]
-
For samples, extract a known weight of the material with a suitable solvent like methanol.
-
The extract may be filtered and evaporated to dryness, then reconstituted in a known volume of the mobile phase.[6]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[6]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more cost-effective alternative for the quantification of indole alkaloids.[5]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[5]
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).[5]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 268 nm.[5]
-
Sample and Standard Preparation: Similar to the HPLC method, prepare methanolic extracts of the sample and a series of standard solutions of this compound.[6]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high-throughput screening and quantification with enhanced sensitivity and selectivity, UPLC-MS/MS is a powerful technique.[6][7][8]
-
Column: Acquity UPLC BEH C18 column or equivalent.[6]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[6]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.[6]
-
Detection: Electrospray Ionization (ESI) in positive ion mode with Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).[6]
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or acidified methanol).[6]
-
The extract may require a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[6]
-
Evaporate the final extract and reconstitute in the initial mobile phase.[6]
-
Filter before injection.[6]
-
Prepare a series of standard solutions of this compound in the initial mobile phase to construct a calibration curve.[6]
-
Visualizing the Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.
The validation of an analytical method is a critical prerequisite to ensure that the generated data is reliable and accurate. The following diagram outlines the key parameters that are typically assessed during method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. scite.ai [scite.ai]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids [mdpi.com]
- 8. A Fast and Reliable UHPLC-MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers and Drug Development Professionals
An Objective Comparison of the Efficacy of Ajmaline (B190527) and Other Class Ia Antiarrhythmic Alkaloids
This guide provides a detailed comparison of the efficacy of ajmaline, a Class Ia antiarrhythmic alkaloid, with other agents in its class, including quinidine (B1679956), procainamide (B1213733), and disopyramide (B23233). The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction to Ajmaline
Ajmaline is a monoterpenoid indole (B1671886) alkaloid originally isolated from the roots of Rauvolfia serpentina[1][2]. It is classified as a Class Ia antiarrhythmic agent and is utilized for the acute treatment of ventricular tachyarrhythmia and for the diagnosis of Brugada syndrome[1][3][4]. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels, with additional effects on potassium channels, which collectively alter the cardiac action potential[5][6][7]. While the natural stereoisomer is (+)-ajmaline, scientific literature predominantly refers to it as ajmaline. This guide will focus on the broader data available for ajmaline.
Mechanism of Action: A Comparative Overview
Class Ia antiarrhythmic agents, including ajmaline, quinidine, procainamide, and disopyramide, share a common primary mechanism: the blockade of the fast inward sodium current (INa). This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing the conduction velocity in the atria, ventricles, and His-Purkinje system[5][6].
A key differentiator among these agents is their effect on repolarization. They also block certain potassium currents (e.g., the rapid component of the delayed rectifier potassium current, IKr), which prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP)[1][5]. Ajmaline has been shown to block hERG (human Ether-a-go-go-Related Gene) potassium channels, which contributes to its antiarrhythmic efficacy as well as its pro-arrhythmic potential[3].
Comparative Efficacy Data
The following tables summarize quantitative data from studies comparing ajmaline with other Class Ia antiarrhythmic agents.
Table 1: Diagnosis of Brugada Syndrome - Provocation Tests
| Drug | Number of Patients (n) | Positive Test Rate | Odds Ratio (vs. Procainamide) | p-value | Reference |
| Ajmaline | 331 | 26% | 8.76 | <0.001 | [8][9] |
| Procainamide | 94 | 4% | - | <0.001 | [8][9] |
| Ajmaline | 91 | 24.2% | - | 0.0005 | [10] |
| Flecainide | 91 | 13.2% | - | 0.0005 | [10] |
Note: Flecainide is a Class Ic agent but is often used in Brugada syndrome provocation tests and is included for comparison.
Table 2: Electrophysiological Effects in Sustained Ventricular Tachycardia
| Parameter | Ajmaline | Quinidine | p-value | Reference |
| Ventricular Refractoriness Prolongation | +9% | +11% | <0.05 | [11] |
| QRS Duration Prolongation (Sinus Rhythm) | +15% | +10% | <0.01 | [11] |
| QTc Interval Prolongation | +10% | +13% | <0.05 | [11] |
| VT Cycle Length Increase | +22% | +15% | <0.01 | [11] |
| Prevention of Sustained VT Induction | 35% (8/23 patients) | 26% (6/23 patients) | NS | [11] |
NS: Not Significant
Table 3: Efficacy in Reducing Premature Ventricular Complexes (PVCs)
| Drug | Dosage | Reduction in PVC Frequency | p-value | Reference |
| Prajmaline bitartrate (B1229483) * | 80 mg/day | 56.7% | <0.05 | [12] |
| Disopyramide | 400 mg/day | 62.1% | <0.01 | [12] |
*Prajmaline is a propyl derivative of ajmaline.
Experimental Protocols
Pharmacological Provocation Test for Brugada Syndrome
This protocol is a generalized representation based on methodologies described in clinical studies[9][13].
Objective: To unmask the characteristic Type 1 Brugada ECG pattern in susceptible individuals.
Patient Population: Patients with suspected Brugada syndrome based on clinical history (e.g., syncope, family history of sudden cardiac death) but without a spontaneous diagnostic ECG.
Procedure:
-
Baseline Assessment: A 12-lead ECG is recorded at baseline, including standard and high precordial leads (V1 and V2 placed in the first, second, and third intercostal spaces).
-
Drug Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg over 5-10 minutes.
-
Continuous Monitoring: Continuous ECG and vital sign monitoring are performed throughout the infusion and for a post-infusion observation period.
-
Test Endpoints: The infusion is stopped if:
-
A diagnostic Type 1 Brugada pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead) appears.
-
The QRS complex widens to ≥130% of the baseline duration.
-
Ventricular premature beats or other arrhythmias occur.
-
The maximum dose is reached.
-
-
Post-Procedure: Patients are monitored until ECG parameters return to baseline.
Electrophysiological Studies in Patients with Ventricular Tachycardia
This protocol is based on a study comparing ajmaline and quinidine[11].
Objective: To assess and compare the electrophysiological effects and antiarrhythmic efficacy of intravenous ajmaline and quinidine.
Procedure:
-
Baseline Electrophysiological Study (EPS): A control EPS is performed to measure baseline parameters, including ventricular refractoriness and to reproducibly induce sustained ventricular tachycardia (VT) through programmed ventricular stimulation.
-
Drug Administration:
-
Phase 1: One of the drugs (e.g., quinidine) is administered intravenously.
-
Phase 2: After a washout period, the second drug (e.g., ajmaline) is administered. The order of drug administration is randomized.
-
-
Post-Drug EPS: After each drug administration, the EPS is repeated to measure changes in electrophysiological parameters (ventricular refractoriness, QRS duration, QTc interval) and to assess the inducibility of VT.
-
Data Analysis: Intraindividual comparisons are made between the effects of the two drugs on the measured parameters and on the prevention of VT induction.
Discussion and Conclusion
The available data indicates that while ajmaline shares the fundamental Class Ia mechanism of sodium channel blockade with quinidine, procainamide, and disopyramide, there are significant differences in their clinical efficacy and application.
-
For Brugada Syndrome Diagnosis: Ajmaline demonstrates superior sensitivity in unmasking the diagnostic Type 1 ECG pattern compared to both procainamide and flecainide[8][9][10]. This makes it a more potent diagnostic tool for this specific condition.
-
For Ventricular Arrhythmias: In treating sustained ventricular tachycardia, ajmaline and quinidine show similar effects on key electrophysiological parameters like QRS and QTc interval prolongation[11]. However, the preventive efficacy in individual patients can differ, with no significant agreement between the two drugs[11]. Prajmaline, a derivative of ajmaline, has shown efficacy comparable to disopyramide in suppressing PVCs[12].
-
Mechanism Nuances: Ajmaline's potent effect may be related to its specific interactions with both open and inactivated states of the sodium channel and its significant effect on the hERG potassium channel[3].
References
- 1. Ajmaline - Wikipedia [en.wikipedia.org]
- 2. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 6. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Intraindividual comparison of intravenous ajmaline and quinidine in patients with sustained ventricular tachycardia: effects on normal myocardium and on arrhythmia characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prajmalium bitartrate in chronic ventricular arrhythmias: comparison with disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cheung Et Al 2019 Comparison of Ajmaline and Procainamide Provocation Tests in The Diagnosis of Brugada Syndrome | PDF | Clinical Medicine | Cardiac Electrophysiology [scribd.com]
A Comparative Analysis of (+)-Isoajmaline and its Isomer Ajmaline: In Vivo and In Vitro Effects
A comprehensive review of the existing scientific literature reveals a significant disparity in the pharmacological characterization of (+)-Isoajmaline compared to its well-studied stereoisomer, ajmaline (B190527). While both are alkaloids isolated from the roots of Rauwolfia serpentina, research has predominantly focused on ajmaline, establishing it as a potent antiarrhythmic agent. In contrast, specific experimental data on the in vivo and in vitro effects of this compound remain largely unavailable.
This guide, therefore, provides a detailed overview of the known biological activities of ajmaline as a comparative framework. The data presented for ajmaline can be considered a predictive baseline for the potential, yet unconfirmed, effects of this compound, given their structural similarity. Further research is critically needed to elucidate the specific pharmacological profile of this compound.
In Vitro Effects: A Focus on Ajmaline's Ion Channel Blockade
The primary mechanism of action for ajmaline at the cellular level is the blockade of voltage-gated ion channels, particularly sodium (Na+) and potassium (K+) channels, which are crucial for cardiac action potential propagation.[1][2]
Quantitative In Vitro Data for Ajmaline
| Parameter | Value | Cell/Tissue Type | Experimental Conditions | Reference |
| IC50 (Sodium Current, INa) | ~23 µM | Frog Skeletal Muscle Fibers | Loose-patch clamp | [1] |
| IC50 (Potassium Current, IK) | ~9 µM | Frog Skeletal Muscle Fibers | Loose-patch clamp | [1] |
| IC50 (hERG Potassium Channels) | 1.0 µM | Human Embryonic Kidney (HEK) cells | Whole-cell patch clamp | |
| IC50 (hERG Potassium Channels) | 42.3 µM | Xenopus oocytes | Double-electrode voltage clamp | |
| IC50 (Kv1.5 Potassium Channels) | 1.70 µM | Mammalian cell line | Not specified | [3] |
| IC50 (Kv4.3 Potassium Channels) | 2.66 µM | Mammalian cell line | Not specified | [3] |
Experimental Protocols: In Vitro Electrophysiology
Whole-Cell Patch Clamp:
-
Cell Preparation: Human Embryonic Kidney (HEK) cells stably expressing the target ion channel (e.g., hERG) are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution containing a physiological concentration of ions.
-
Recording: A micropipette is brought into contact with a single cell, and a high-resistance seal is formed. The cell membrane under the pipette tip is then ruptured to allow electrical access to the cell's interior.
-
Data Acquisition: Voltage-clamp protocols are applied to elicit ion channel currents. The effects of ajmaline are determined by perfusing the cells with known concentrations of the compound and measuring the change in current amplitude.
Two-Microelectrode Voltage Clamp (Xenopus oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the ion channel of interest.
-
Electrode Impalement: Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current.
-
Voltage Clamp: A feedback amplifier maintains the oocyte's membrane potential at a desired command voltage, allowing for the measurement of the current flowing through the expressed ion channels.
-
Drug Application: Ajmaline is applied to the bathing solution, and the resulting changes in ion currents are recorded.
Signaling Pathway: Ajmaline's Effect on Cardiac Action Potential
The following diagram illustrates the primary mechanism of ajmaline's antiarrhythmic effect by blocking sodium and potassium channels, leading to a prolongation of the cardiac action potential.
In Vivo Effects: Cardiovascular and Systemic Actions of Ajmaline
In vivo studies in animal models and humans have demonstrated ajmaline's effects on cardiovascular hemodynamics and its utility in diagnosing certain cardiac conditions.
Quantitative In Vivo Data for Ajmaline
| Parameter | Value | Species/Population | Experimental Conditions | Reference |
| Effect on Intraventricular Conduction | Significant Depression | Anesthetized and conscious dogs | Electrophysiological studies | [4] |
| Effect on AV Nodal Conduction | No significant effect | Anesthetized and conscious dogs | Electrophysiological studies | [4] |
| Hemodynamic Changes (at ≤ 2 mg/kg) | No significant changes | Anesthetized and conscious dogs | Hemodynamic monitoring | [4] |
Experimental Protocols: In Vivo Cardiovascular Studies
Canine Model of Ventricular Arrhythmia:
-
Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Induction of Arrhythmia: Ventricular arrhythmias are induced, often by coronary artery ligation to simulate ischemia.
-
Drug Administration: Ajmaline is administered intravenously at varying doses.
-
Data Collection: Electrocardiogram (ECG) and intracardiac electrograms are continuously recorded to monitor changes in heart rate, rhythm, and conduction intervals. Hemodynamic parameters such as blood pressure and cardiac output are also measured.
Ajmaline Challenge Test for Brugada Syndrome (Human):
-
Patient Selection: Patients with a suspected diagnosis of Brugada Syndrome based on clinical symptoms and baseline ECG are selected.
-
Procedure: The test is performed in a controlled environment with continuous ECG monitoring and resuscitation equipment available. Ajmaline is administered intravenously at a controlled rate.
-
Endpoint: The test is considered positive if the characteristic coved-type ST-segment elevation appears in the right precordial leads (V1-V3) of the ECG. The infusion is stopped immediately upon a positive result or the development of adverse effects.[5]
Experimental Workflow: Ajmaline Challenge Test
The following diagram outlines the workflow for the ajmaline challenge test used in the diagnosis of Brugada Syndrome.
Conclusion and Future Directions
The extensive body of research on ajmaline provides a solid foundation for understanding its antiarrhythmic properties, which are primarily mediated by the blockade of cardiac sodium and potassium channels.[2][5] This detailed knowledge of ajmaline's pharmacology underscores the significant gap in our understanding of its isomer, this compound.
Future research should prioritize the pharmacological characterization of this compound. Key areas of investigation should include:
-
In Vitro Electrophysiology: To determine its effects on a panel of cardiac ion channels (Na+, K+, Ca2+) and calculate its IC50 values for comparison with ajmaline.
-
In Vivo Animal Models: To assess its cardiovascular effects, including its antiarrhythmic potential, hemodynamic consequences, and overall safety profile.
-
Comparative Studies: Direct head-to-head comparisons with ajmaline in both in vitro and in vivo models to elucidate any differences in potency, selectivity, or mechanism of action that may arise from their stereochemical differences.
Such studies are essential to unlock the potential therapeutic value of this compound and to fully understand the structure-activity relationships within this class of alkaloids.
References
- 1. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ajmaline - Wikipedia [en.wikipedia.org]
- 3. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
Decoding the Antiarrhythmic Potential: A Comparative Guide to (+)-Isoajmaline Analogues
For researchers, scientists, and drug development professionals navigating the complex landscape of cardiac ion channel modulators, understanding the nuanced structure-activity relationships (SAR) of potent alkaloids is paramount. (+)-Isoajmaline, a stereoisomer of the well-known antiarrhythmic agent ajmaline (B190527), presents a compelling scaffold for the development of novel therapeutics. While extensive research on ajmaline provides a foundational understanding of its mechanism, a comparative analysis of its lesser-studied isomer, this compound, and its synthetic analogues is crucial for targeted drug design. This guide offers an objective comparison of this compound and its derivatives, supported by available experimental data and detailed methodologies, to illuminate the path toward more effective and safer antiarrhythmic agents.
Comparative Analysis of Biological Activity
One notable derivative is N-propylajmaline (NPA) , a quaternary salt of ajmaline. Studies have indicated that NPA exhibits a significantly higher antiarrhythmic activity compared to the parent alkaloid, ajmaline.[2][3] This enhanced activity is attributed to its permanent positive charge, which influences its interaction with the open state of the sodium channel.[1] It is important to note that while this provides a strong rationale for synthesizing and evaluating N-propylisoajmaline, direct comparative data for the iso-form is not yet published.
Another explored modification is the introduction of an acetyl group. The derivative dichloro-acetyl-ajmaline has been investigated for its antiarrhythmic properties.[4] However, detailed quantitative comparisons with the parent compound are not available in recent literature, highlighting a gap in the current understanding of SAR for acylated ajmaline derivatives.
The following table summarizes the qualitative comparisons of these ajmaline analogues. It is important to reiterate that these findings are for ajmaline derivatives and serve as a predictive framework for future studies on this compound analogues.
| Compound | Structural Modification | Reported Activity Comparison to Parent Compound | Reference |
| This compound | Stereoisomer of Ajmaline | Baseline | - |
| N-Propylajmaline (NPA) | Quaternization of the N(4)-nitrogen with a propyl group | Significantly exceeds the activity of ajmaline.[2][3] | [2][3] |
| Dichloro-acetyl-ajmaline | Acetylation | Investigated for antiarrhythmic activity, but direct quantitative comparison is not available in recent literature.[4] | [4] |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments in the evaluation of antiarrhythmic agents are provided below.
Electrophysiological Evaluation of Sodium Channel Blockade using Patch-Clamp Technique
This protocol is fundamental for determining the potency and mechanism of action of this compound analogues on cardiac sodium channels.
Objective: To measure the half-maximal inhibitory concentration (IC50) and characterize the voltage- and use-dependent block of Nav1.5 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel.
Methodology:
-
Cell Culture: HEK293 cells expressing Nav1.5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiology Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature (22-25°C) using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocols:
-
Tonic Block: To determine the IC50 for the resting state, cells are held at a holding potential of -120 mV, and depolarizing pulses to -20 mV for 20 ms (B15284909) are applied at a low frequency (e.g., 0.1 Hz). The peak inward sodium current is measured before and after the application of increasing concentrations of the test compound.
-
Use-Dependent Block: To assess the block of the inactivated state, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz) from a holding potential of -100 mV. The reduction in peak current during the pulse train indicates use-dependent block.
-
-
Data Analysis: The concentration-response curve for tonic block is fitted with the Hill equation to determine the IC50 value. The degree of use-dependent block is quantified by the percentage of current reduction at a specific pulse number or by fitting the decay of the peak current during the pulse train.
In Vivo Evaluation of Antiarrhythmic Activity in a Rat Model of Arrhythmia
This protocol allows for the assessment of the therapeutic efficacy of this compound analogues in a living organism.
Objective: To evaluate the ability of the test compounds to prevent or terminate chemically-induced cardiac arrhythmias.
Animal Model: Male Wistar rats (250-300 g).
Methodology:
-
Animal Preparation: Rats are anesthetized with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.). The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. A lead II electrocardiogram (ECG) is continuously recorded.
-
Induction of Arrhythmia:
-
Aconitine-induced arrhythmia: A continuous infusion of aconitine (B1665448) (e.g., 10 µg/kg/min) is administered via the femoral vein until the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), or ventricular fibrillation (VF).
-
Chloroform-induced arrhythmia: Following a period of stabilization, animals are exposed to chloroform (B151607) vapor until the appearance of arrhythmias.
-
-
Drug Administration:
-
Prophylactic model: The test compound is administered intravenously 5-10 minutes before the induction of arrhythmia. The dose of the arrhythmogen required to induce arrhythmias is compared between the control and treated groups.
-
Therapeutic model: Once stable arrhythmia is established, the test compound is administered intravenously to assess its ability to restore normal sinus rhythm.
-
-
Data Analysis: The primary endpoints are the dose of arrhythmogen required to induce arrhythmias (in the prophylactic model) and the percentage of animals in which sinus rhythm is restored (in the therapeutic model). ECG parameters such as heart rate, QRS duration, and QT interval are also analyzed.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying principles and experimental processes, the following diagrams have been generated.
Conclusion
The exploration of this compound and its analogues holds significant promise for the development of next-generation antiarrhythmic drugs. While the current body of literature provides a foundational understanding primarily through extrapolation from ajmaline studies, it is evident that targeted synthesis and rigorous evaluation of this compound derivatives are warranted. The enhanced activity of N-propylajmaline suggests that modifications at the N(4) position are a promising avenue for increasing potency. Future research should focus on generating comprehensive, quantitative SAR data for a diverse library of this compound analogues. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cardiac electropharmacology and ultimately, improving patient outcomes.
References
- 1. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating a New Bioassay Using (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating a new bioassay against established methods using the antiarrhythmic compound (+)-Isoajmaline. As an isomer of the well-characterized ajmaline (B190527), this compound is an ideal candidate for assessing bioassay performance related to cardiac ion channel modulation. This document outlines the validation process, compares key performance metrics, and provides detailed experimental protocols.
Introduction to this compound
This compound is a Class Ia antiarrhythmic agent, belonging to the same family as its parent compound, ajmaline. These compounds are known for their effects on cardiac action potentials. The primary mechanism of action for ajmaline involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential.[1] Additionally, ajmaline and its derivatives have been shown to interact with other cardiac ion channels, including potassium channels like the human Ether-à-go-go-Related Gene (hERG) channel, which is crucial for cardiac repolarization.[2] This multi-channel activity makes this compound a robust tool for validating bioassays designed to assess cardiotoxicity and antiarrhythmic efficacy.
Bioassay Validation: A Comparative Framework
The validation of a new bioassay is essential to ensure its suitability for its intended purpose.[3][4][5][6] This process involves comparing the new method against established, "gold-standard" assays. For this compound, the key activities to measure are its effects on the cardiac sodium current (INa) and the hERG potassium current (IKr).
This guide will compare a hypothetical "New Bioassay Platform (NBP)" against two established methods:
-
Automated Patch Clamp (APC) for in vitro ion channel analysis.
-
Chemically-Induced Arrhythmia Model for in vivo assessment.
The validation will be based on the principles outlined in the ICH Q2(R1) guideline, focusing on parameters such as accuracy, precision, specificity, linearity, and range.[3][4][5][6]
Signaling Pathway of Key Cardiac Ion Channels
The following diagram illustrates the simplified signaling pathway involving the primary ion channels targeted by this compound during a cardiac action potential.
References
- 1. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 2. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
For Researchers, Scientists, and Drug Development Professionals: An In-Silico Comparative Guide
This guide provides a comparative analysis of the molecular docking studies of (+)-Isoajmaline and its related alkaloids, focusing on their binding affinities to different protein targets. The data presented is compiled from multiple independent in silico studies, offering insights into the potential interactions and inhibitory capabilities of these natural compounds. By presenting quantitative data in structured tables, detailing the experimental methodologies, and visualizing key processes, this guide aims to be a valuable resource for researchers in the fields of pharmacology and drug discovery.
Comparative Binding Affinities
The binding affinities of this compound and its analogs have been evaluated against various protein targets in silico. The following tables summarize the key findings from two separate studies, showcasing the docking scores of these compounds against the Human Angiotensin Receptor and the 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase.
Table 1: Docking Scores Against Human Angiotensin Receptor (PDB ID: 4ZUD)
This table presents the binding energies of various Rauwolfia serpentina alkaloids, including this compound, when docked against the Human Angiotensin Receptor. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Docking Score (kcal/mol) |
| Serpentinine | -10.5 |
| Deserpidine | -10.0 |
| Rescinnamidine | -9.9 |
| Reserpiline | -8.8 |
| Ajmalicine | -8.7 |
| This compound | -8.6 |
| Serpentine | -8.6 |
| Alpha-yohimbine | -8.3 |
| Yohimbine | -8.2 |
| Ajmaline | -7.9 |
| Reserpine | -7.7 |
| Sarpagine | -7.7 |
| L-name (Standard) | -5.8 |
| Metoprolol (Standard) | -6.7 |
Data sourced from a study on the molecular docking of chemical constituents of Rauwolfia serpentina on hypertension[1][2].
Table 2: MolDock Scores Against HMG-CoA Reductase
This table displays the MolDock scores for a selection of alkaloids from Rauwolfia serpentina against the enzyme 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase. A more negative MolDock score suggests a stronger binding interaction.
| Compound | MolDock Score |
| Ajmalicine | -112.42 |
| Reserpine | -108.103 |
| Indobinine | -99.4703 |
| Yohimbine | -98.8413 |
| Indobine | -98.7336 |
| Neoajmalicine | Moderate Score |
| Serpentine | Moderate Score |
| This compound | Moderate Score |
| Sarpagine | Moderate Score |
| Papaverine | Moderate Score |
| Rauwolfinine | Moderate Score |
| Ajmaline | Moderate Score |
Data from an in silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of HMG-CoA reductase[3][4]. Note: The study categorized several compounds, including this compound, as having "moderate" docking scores without providing a specific numerical value in the main text.
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the presented data. Below are the detailed protocols for each key experiment.
Molecular Docking against Human Angiotensin Receptor
The following protocol was utilized for the docking studies summarized in Table 1[1]:
-
Software: AutoDock Vina was used for the molecular docking simulations[1]. The visualization of interactions was performed using Discovery Studio 2021[1].
-
Ligand Preparation: The 3D structures of the phytochemicals, including this compound, were prepared using Chem3D Ultra 15.0 and saved in the .pdb file format. These were then converted to the .pdbqt format using AutoDock Tools 1.5.7[1].
-
Protein Preparation: The three-dimensional crystal structure of the Human Angiotensin Receptor (PDB ID: 4ZUD) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and the protein structure was prepared and saved in the .pdbqt format using AutoDock Tools 1.5.7[1].
-
Grid Box Generation: A grid box was established around the active site of the receptor with the following coordinates: X = -40.873, Y = 63.309, Z = 28.223, and dimensions of 36.00 x 22.00 x 26.00 Å[1].
-
Docking Simulation: The docking process was executed using AutoDock Vina in command mode. The conformation with the lowest binding energy was selected for analysis[1].
Molecular Docking against HMG-CoA Reductase
The protocol for the docking studies presented in Table 2 involved the following steps[3][4]:
-
Software: Molegro Virtual Docker (MVD) was the software used for these docking simulations. MVD utilizes a PLP (Piecewise Linear Potential) scoring mechanism to calculate binding energies[4].
-
Ligand Preparation: The 3D structures of twelve alkaloids from Rauwolfia serpentina, including this compound, were selected as ligands for this study[4].
-
Protein Preparation: The 3D structure of the target enzyme, HMG-CoA reductase (PDB ID: 1HW9), was downloaded from the Protein Data Bank[4].
-
Docking Simulation: The selected alkaloids were docked with the HMGCR enzyme using MVD. The software computed the binding energies for each ligand at its minimum energetic conformation to identify the optimal docked structure[4].
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a key signaling pathway relevant to the pharmacological action of related compounds.
References
Reproducibility of (+)-Isoajmaline Synthesis: A Comparative Guide
For researchers and drug development professionals, the ability to reliably synthesize complex natural products is paramount. (+)-Isoajmaline, a stereoisomer of the antiarrhythmic agent ajmaline (B190527), presents a significant synthetic challenge. This guide provides a comparative analysis of the available synthetic protocols for this compound, focusing on their reproducibility and providing detailed experimental methodologies. Quantitative data is summarized for clarity, and experimental workflows are visualized to aid in the selection of an appropriate synthetic strategy.
Comparison of Synthetic Protocols
To date, the scientific literature describes two primary approaches for the synthesis of this compound: a total synthesis starting from simpler precursors and a thermal isomerization from (+)-ajmaline. A potential third route involving an epimeric intermediate has been suggested but not yet fully detailed. The reproducibility of these methods can be inferred from the level of experimental detail provided and the reported yields.
| Protocol | Starting Material(s) | Key Steps | Reported Yield | Purity/Analytical Data | Reference |
| Mashimo & Sato Total Synthesis | N-methyl-L-tryptophan | 1. Formation of a key tricyclic intermediate2. Stereoselective reduction3. Cyclization to form the pentacyclic core4. Final functional group manipulations | Not explicitly stated for the final product in available abstracts. | Comparison with natural isoajmaline. | Mashimo, K., & Sato, Y. (1970). Tetrahedron, 26(3), 803-812. |
| Thermal Isomerization | (+)-Ajmaline | Heating above the melting point of (+)-ajmaline. | Not quantitatively reported in the reviewed literature. | Comparison with natural isoajmaline. | [1] |
| Proposed Route via Epimeric Aldehyde | D-(+)-tryptophan | Synthesis of the epimeric aldehyde 27b [C(20R)] and subsequent cyclization. | Not applicable (proposed route). | Not applicable. | [1] |
Experimental Protocols
Total Synthesis of Isoajmaline (Mashimo & Sato, 1970)
While the full, step-by-step experimental details require access to the full publication, the general strategy outlined by Mashimo and Sato involves a multi-step sequence commencing with N-methyl-L-tryptophan. The synthesis proceeds through the construction of a key tricyclic intermediate, followed by stereoselective reactions to establish the correct stereochemistry of the final pentacyclic structure of isoajmaline.
Thermal Isomerization of (+)-Ajmaline
This method provides a more direct route to this compound, provided the starting material, (+)-ajmaline, is available.
Procedure:
-
Place a sample of crystalline (+)-ajmaline in a suitable reaction vessel.
-
Heat the sample above its melting point (approximately 195 °C).
-
Maintain the temperature for a sufficient period to allow for isomerization to occur.
-
Cool the sample and purify the resulting mixture, likely containing both ajmaline and isoajmaline, using chromatographic techniques.
Note: The optimal temperature, heating duration, and purification method would need to be determined empirically to maximize the yield and purity of this compound.
Experimental Workflows
To visualize the logical flow of the described synthetic approaches, the following diagrams are provided.
Signaling Pathways and Logical Relationships
The stereochemical control in the total synthesis of sarpagine (B1680780) and ajmaline-type alkaloids, including the potential synthesis of isoajmaline, is critical. The choice of reagents and reaction conditions dictates the formation of the desired stereoisomer.
References
A Head-to-Head Comparison of Purification Techniques for (+)-Isoajmaline
For researchers, scientists, and drug development professionals, the efficient purification of target compounds is a critical step in the research and development pipeline. (+)-Isoajmaline, an isomer of the antiarrhythmic agent ajmaline (B190527), is an indole (B1671886) alkaloid with significant pharmacological interest. Its purification from complex natural extracts or synthetic mixtures necessitates the use of robust and efficient techniques. This guide provides a head-to-head comparison of common purification methods for this compound, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for three primary purification techniques: traditional column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and preparative supercritical fluid chromatography (prep-SFC). Data for ajmaline isomers are used as a close proxy where specific data for this compound is not available.
| Parameter | Column Chromatography (CC) | Preparative HPLC (prep-HPLC) | Preparative SFC (prep-SFC) | Final Crystallization |
| Typical Purity | 70-90% | >98%[1][2] | >99%[3] | >99.5% |
| Typical Yield | Moderate to High | High (>95% recovery from loaded sample)[1][2] | High (>90% recovery) | High (>90% from pure fraction)[4] |
| Processing Time | Long (days) | Moderate (hours to a day) | Short (hours)[5][6] | Moderate (days) |
| Solvent Consumption | Very High | High | Low to Moderate[5] | Low |
| Scalability | Good | Moderate to Good | Good | Good |
| Cost (Equipment) | Low | High | Very High | Low |
| Cost (Operational) | Moderate | High | Moderate | Low |
| Environmental Impact | High | High | Low | Low |
Experimental Protocols
Initial Extraction and Column Chromatography Purification
This method is a classical approach for the initial isolation and enrichment of this compound from its natural source, such as the roots of Rauwolfia serpentina.
Experimental Protocol:
-
Extraction: The air-dried and powdered plant material is first defatted with n-hexane. Subsequently, the material is extracted with methanol (B129727) at room temperature for 72 hours. The methanolic extract is then filtered and concentrated under reduced pressure to obtain a crude extract[7].
-
Fractionation: The crude methanolic extract is suspended in water and partitioned successively with chloroform (B151607) and ethyl acetate. The chloroform fraction, which is rich in alkaloids, is collected for further purification[7].
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is used to pack a glass column.
-
Mobile Phase: A gradient of chloroform-methanol is typically used, starting with a non-polar mixture and gradually increasing the polarity (e.g., from 100:0 to 90:10 chloroform:methanol).
-
Elution: The chloroform fraction is loaded onto the column, and elution is carried out with the mobile phase gradient. Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 97:3) and visualized under UV light or with Dragendorff's reagent[8].
-
Further Purification: Fractions containing this compound can be further purified using a Sephadex LH-20 column with a mobile phase such as methanol.
-
Preparative High-Performance Liquid Chromatography (prep-HPLC)
Prep-HPLC is a high-resolution technique suitable for obtaining highly pure this compound from a partially purified fraction.
Experimental Protocol:
-
Sample Preparation: The enriched fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer at pH 3.5) and acetonitrile (B52724) is effective for separating ajmaline isomers[1][2]. The exact ratio should be optimized based on analytical scale separations.
-
Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 15-25 mL/min.
-
Detection: UV detection at 254 nm is suitable for ajmaline and its isomers[1][2].
-
-
Fraction Collection: Fractions corresponding to the this compound peak are collected. The collected fractions are then pooled and the solvent is removed under reduced pressure.
Preparative Supercritical Fluid Chromatography (prep-SFC)
Prep-SFC is a modern, "green" alternative to prep-HPLC that offers faster separations and reduced organic solvent consumption.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable organic solvent, such as methanol.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase is often used for isomer separation. For achiral purification, polar columns like silica or diol can be effective.
-
Mobile Phase: Supercritical CO2 is the primary mobile phase, with a polar co-solvent (modifier) such as methanol or ethanol. For basic compounds like alkaloids, an additive like triethylamine (B128534) may be required. A typical gradient could be 5-40% methanol in CO2.
-
Backpressure and Temperature: These are critical parameters in SFC and are typically maintained around 100-150 bar and 35-40°C, respectively.
-
Flow Rate: Higher flow rates than HPLC can be used, for example, 50-70 mL/min on a 20 mm ID column.
-
-
Fraction Collection: Fractions are collected after the backpressure regulator, where the CO2 vaporizes, leaving the purified compound in the modifier.
Final Purification by Crystallization
Crystallization is often employed as the final step to achieve the highest possible purity of this compound.
Experimental Protocol:
-
Solvent Selection: The purified this compound from the chromatographic step is dissolved in a minimal amount of a suitable hot solvent in which it is highly soluble.
-
Crystallization Induction: A second solvent (anti-solvent) in which the compound is poorly soluble is slowly added until slight turbidity is observed.
-
Crystal Growth: The solution is allowed to cool slowly to room temperature and then placed at a lower temperature (e.g., 4°C) to promote crystal growth.
-
Isolation: The resulting crystals are isolated by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General workflow for the purification of this compound.
Caption: Key differences between Preparative HPLC and SFC.
References
- 1. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coupling Supercritical Fluid Chromatography with Internal Standard Corrected Quantitative NMR for Rapid and Accurate Purity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. Productivity and solvent waste in supercritical fluid chromatography for preparative chiral separations: a guide for a convenient strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aktpublication.com [aktpublication.com]
- 8. chemistryjournal.in [chemistryjournal.in]
(+)-Isoajmaline as a Reference Standard for Herbal Analysis: A Comparative Guide
In the quality control of herbal medicines, the use of well-characterized reference standards is paramount for ensuring the identity, purity, and strength of the active constituents. For herbal products derived from Rauwolfia serpentina, a plant rich in pharmacologically active indole (B1671886) alkaloids, several compounds are utilized as reference standards. This guide provides a comparative overview of (+)-Isoajmaline and other key Rauwolfia alkaloids—Ajmaline, Reserpine, and Ajmalicine (B1678821)—used as reference standards in herbal analysis. While this compound is commercially available as a high-purity reference substance, comprehensive public data on its analytical method validation and stability is limited. This guide, therefore, presents available information on this compound and offers a detailed comparison with its more extensively documented alternatives.
Physicochemical Properties of Reference Standards
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical procedures. The table below summarizes the key properties of this compound and its alternatives.
| Property | This compound | Ajmaline | Reserpine | Ajmalicine |
| Molecular Formula | C₂₀H₂₆N₂O₂ | C₂₀H₂₆N₂O₂ | C₃₃H₄₀N₂O₉ | C₂₁H₂₄N₂O₃ |
| Molecular Weight | 326.43 g/mol | 326.43 g/mol [1] | 608.68 g/mol | 352.42 g/mol |
| Melting Point | Not available | 158-160 °C[1] | 265 °C (decomposes) | 255-257 °C |
| Solubility | Not available | Soluble in chloroform, methanol (B129727), ethanol | Soluble in chloroform, acetic acid; slightly soluble in alcohol; practically insoluble in water | Soluble in ethanol, chloroform, ethyl acetate |
| UV λmax | Not available | 248, 289 nm (in methanol) | 268, 295, 318 nm (in methanol) | 226, 282, 290 nm (in ethanol) |
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Ajmaline | Reserpine | Ajmalicine |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 3.0-3.5) in a gradient or isocratic elution | Acetonitrile and phosphate buffer (pH 3.0-3.5) in a gradient or isocratic elution | Acetonitrile and phosphate buffer (pH 3.0-3.5) in a gradient or isocratic elution |
| Flow Rate | Typically 1.0 mL/min | Typically 1.0 mL/min | Typically 1.0 mL/min |
| Detection | UV at 248 nm or 289 nm | UV at 268 nm | UV at 282 nm |
| Linearity Range | 1-20 µg/mL[2] | 1-20 µg/mL[2] | 1-20 µg/mL[2] |
| Limit of Detection (LOD) | 6 µg/mL[2] | 8 µg/mL[2] | 4 µg/mL[2] |
| Limit of Quantification (LOQ) | 19 µg/mL[2] | 23 µg/mL[2] | 12 µg/mL[2] |
| Accuracy (% Recovery) | 98.27%[2] | 98.38%[2] | 97.03%[2] |
| Precision (%RSD) | < 2% | < 2% | < 2% |
High-Performance Thin-Layer Chromatography (HPTLC) Method Parameters
| Parameter | Reserpine | Ajmalicine |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F₂₅₄ plates | Pre-coated silica gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v)[3] | Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v)[3] |
| Detection | Densitometric scanning at 268 nm[3] | Densitometric scanning at 268 nm[3] |
| Linearity Range | 200-1200 ng/spot[3] | 200-1200 ng/spot[3] |
| Limit of Detection (LOD) | 60 ng/spot | 50 ng/spot |
| Limit of Quantification (LOQ) | 180 ng/spot | 150 ng/spot |
| Accuracy (% Recovery) | 99.3%[3] | 98.7%[3] |
| Precision (%RSD) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for HPLC and HPTLC analysis of Rauwolfia alkaloids.
HPLC Method for Simultaneous Quantification of Ajmaline, Reserpine, and Ajmalicine
1. Standard Preparation:
-
Accurately weigh and dissolve Ajmaline, Reserpine, and Ajmalicine reference standards in methanol to prepare individual stock solutions (e.g., 100 µg/mL).
-
Prepare a mixed standard solution by diluting the stock solutions with methanol to achieve a final concentration within the linear range (e.g., 10 µg/mL for each).
2. Sample Preparation:
-
Accurately weigh about 1 g of powdered herbal material.
-
Extract with methanol (3 x 25 mL) using ultrasonication for 20 minutes per extraction.
-
Combine the extracts and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.01 M phosphate buffer (pH 3.5) (B) at a flow rate of 1.0 mL/min. A typical gradient could be: 0-5 min, 20% A; 5-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm.
4. Validation Parameters:
-
Linearity: Analyze a series of dilutions of the mixed standard solution (e.g., 1, 5, 10, 15, 20 µg/mL) to construct a calibration curve.
-
Precision: Analyze six replicate injections of a standard solution to determine intraday precision. Repeat on a different day for interday precision.
-
Accuracy: Perform a recovery study by spiking a known amount of the standards into a pre-analyzed sample extract.
HPTLC Method for Quantification of Reserpine and Ajmalicine
1. Standard and Sample Application:
-
Apply bands of standard solutions (e.g., 200-1200 ng/spot) and sample extracts onto a pre-coated silica gel 60 F₂₅₄ HPTLC plate using an automated applicator.
2. Chromatogram Development:
-
Develop the plate in a twin-trough chamber pre-saturated with the mobile phase (Toluene:Ethyl Acetate:Formic Acid, 7:2:1, v/v/v) up to a distance of 80 mm.
3. Densitometric Analysis:
-
After drying the plate, scan it using a densitometer at 268 nm.
-
Quantify the analytes by comparing the peak areas of the samples to those of the standards.
Stability of Reference Standards
The stability of a reference standard is critical for ensuring the accuracy of analytical measurements over time. Stability-indicating methods are developed through forced degradation studies, where the standard is exposed to stress conditions such as acid, base, oxidation, heat, and light.
While specific stability data for this compound is not publicly available, general practices for the storage of alkaloid reference standards should be followed. These include storage in a cool, dark, and dry place, often in a desiccator, to minimize degradation. For long-term storage, refrigeration or freezing in airtight containers is recommended.
For the alternative standards, forced degradation studies have been performed as part of the validation of stability-indicating HPLC methods. These studies typically show that the alkaloids are susceptible to degradation under acidic, basic, and oxidative conditions. The development of such methods ensures that the analytical procedure can separate the intact drug from its degradation products, providing a reliable measure of the analyte's concentration.
Visualizing Experimental Workflows
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of Rauwolfia alkaloids.
HPTLC Analysis Workflow
Caption: Workflow for the HPTLC analysis of Rauwolfia alkaloids.
Conclusion
This compound holds potential as a reference standard for the analysis of Rauwolfia-containing herbal products, particularly given its commercial availability in high purity. However, the lack of comprehensive, publicly accessible data on its analytical method validation and stability profiles is a significant limitation for its immediate and widespread adoption. In contrast, Ajmaline, Reserpine, and Ajmalicine are well-established reference standards with a wealth of supporting scientific literature detailing their physicochemical properties and validated analytical methods.
For researchers and drug development professionals, the choice of a reference standard should be guided by the specific analytical needs, regulatory requirements, and the availability of robust scientific data. While this compound may be a suitable candidate, further studies are required to fully validate its performance and establish its stability profile. Until such data becomes widely available, Ajmaline, Reserpine, and Ajmalicine remain the more comprehensively documented and validated choices for the quality control of Rauwolfia serpentina and its preparations. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for selecting the most appropriate reference standard and analytical methodology for ensuring the quality and consistency of these important herbal medicines.
References
- 1. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:6989-79-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Inter-laboratory validation of (+)-Isoajmaline quantification
An Inter-Laboratory Comparison of Analytical Methods for the Quantification of (+)-Isoajmaline
This guide presents a comparative overview of analytical methodologies for the quantification of this compound, a significant indole (B1671886) alkaloid. While specific inter-laboratory validation data for this compound is not extensively available in published literature, this document synthesizes performance data from single-laboratory validations of the closely related and structurally similar alkaloid, ajmaline (B190527). This information serves as a practical benchmark for researchers, scientists, and drug development professionals aiming to establish or participate in an inter-laboratory validation study for this compound. The primary analytical techniques compared are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
Quantitative Performance Comparison
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and throughput. The following tables summarize the typical performance characteristics of HPLC and UHPLC-MS for the quantification of ajmaline, which can be considered indicative for this compound.
Table 1: Performance Comparison of Analytical Methods for Ajmaline Quantification
| Validation Parameter | HPLC-PDA[1][2] | UHPLC-UV-MS[1] |
| Linearity Range (µg/mL) | 1 - 20 | 1 - 250 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 6 | 0.18 |
| Limit of Quantification (LOQ) (µg/mL) | 19 | Not Reported |
| Recovery (%) | 97.03 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized experimental protocols for the quantification of ajmaline using HPLC and UHPLC-MS, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-PDA)
This method provides a robust and reproducible approach for the simultaneous quantification of several alkaloids, including ajmaline.[2]
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[2]
-
Mobile Phase: A binary gradient of 0.01 M (pH 3.5) phosphate (B84403) buffer (NaH₂PO₄) containing 0.5% glacial acetic acid and acetonitrile (B52724).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm.[2]
-
Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol (B129727).
-
Plant Material Extraction (e.g., Rauvolfia serpentina): Extract the powdered material with methanol using ultrasonication. Filter the combined extracts and evaporate to dryness. Reconstitute the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices.
-
Instrumentation: A UHPLC system coupled to a mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for alkaloids.
-
Sample Preparation: Similar to the HPLC method, with potential for further dilution depending on the sensitivity of the mass spectrometer.
Inter-Laboratory Validation Workflow
A well-structured inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow.
Caption: A typical workflow for an inter-laboratory validation study.
References
Safety Operating Guide
Proper Disposal of (+)-Isoajmaline: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (+)-Isoajmaline, a compound used in pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat |
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust if handling a solid form of the compound.
II. Waste Classification and Segregation: A Critical First Step
Proper disposal begins with the correct classification of the waste. This compound, as a research chemical and alkaloid, must be treated as potentially hazardous waste until determined otherwise.
Logical Workflow for Waste Characterization:
Caption: Workflow for the initial characterization of this compound waste.
It is imperative to contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Your EHS office will provide specific guidance on classification and subsequent disposal procedures.
III. Step-by-Step Disposal Protocols
The following protocols are based on general best practices for pharmaceutical and laboratory chemical waste.[3][4][5]
-
Do Not Discard in Regular Trash or Sewer: Under no circumstances should this compound be disposed of down the drain or in the general trash.[6][7] This practice is strongly discouraged for all pharmaceutical wastes to prevent environmental contamination.[6][8]
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures clear labeling and avoids potential reactions from mixing with other substances.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound" and any hazard symbols provided on the original packaging or Safety Data Sheet (SDS) for a related compound.
-
Waste Collection:
-
If classified as hazardous: Place the container in a designated hazardous waste accumulation area. The container must be kept closed and stored in a manner that prevents leakage or spillage.[9][10]
-
If classified as non-hazardous: Follow your institution's specific guidelines. Often, this will involve placing it in a designated container for non-hazardous pharmaceutical waste, which is typically sent for incineration.[2]
-
-
Arrange for Pickup: Contact your institution's EHS or chemical waste disposal service to schedule a pickup.[5][9]
Materials such as gloves, absorbent pads, and weighing papers that have come into contact with this compound must also be disposed of properly.
Table 2: Disposal of Contaminated Solid Waste
| Contamination Level | Disposal Container |
| Grossly Contaminated | Dispose of as hazardous chemical waste in a labeled, sealed container.[10] |
| Trace Contamination | May be permissible to dispose of in a biohazard/chemotoxic container for incineration, pending EHS approval.[2][11] |
An "empty" container that held a hazardous chemical may still contain residue and must be handled carefully.
-
Triple Rinsing: For containers that held what is determined to be an acute hazardous waste, they must be triple rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by water).[9]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[9]
-
Deface Label: After proper rinsing, completely deface or remove the original label on the container.[9][11]
-
Final Disposal: The cleaned, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's policy.[11]
Experimental Workflow for Container Decontamination:
Caption: Step-by-step process for decontaminating empty this compound containers.
IV. Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations.[3] In the United States, the primary regulations are issued by the Environmental Protection Agency (EPA) under RCRA.[3][6] Your institution's EHS department is the primary resource for ensuring compliance with all applicable rules.[12]
By following these procedures, you contribute to a safe laboratory environment and ensure that research activities are conducted with the utmost respect for environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. businesswaste.co.uk [businesswaste.co.uk]
- 6. ovid.com [ovid.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. otago.ac.nz [otago.ac.nz]
- 12. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Navigating the Safe Handling of (+)-Isoajmaline: A Comprehensive Guide
For immediate reference, it is critical to note that a specific Safety Data Sheet (SDS) for (+)-Isoajmaline was not located. The following guidance is based on the safety data for its close structural isomer, Ajmaline, and established best practices for handling potent alkaloids. Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to these protocols to ensure personal safety and mitigate potential risks associated with this compound.
Essential Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various activities involving this and similar alkaloid compounds.
| PPE Component | Specification | Recommended Use |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), double-gloved. | Required for all handling activities, including preparation, weighing, and disposal. Gloves must be inspected before use and changed immediately if contaminated.[1][2] |
| Body Protection | Disposable, solid-front gown with a back closure made of a non-absorbent material. Long sleeves with tight-fitting cuffs are mandatory. | Required when there is any potential for splashing or contamination of clothing.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses or goggles for enhanced protection. | Required for all handling activities to protect against splashes and airborne particles.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or higher. | Required when handling the solid compound to minimize the risk of inhaling dust particles.[1] |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. The following step-by-step operational plan provides procedural guidance for handling this compound.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, such as a chemical fume hood or a certified Class II Biological Safety Cabinet (BSC).[1] The area should be clearly marked and restricted to authorized personnel.
-
Gather Materials: Before commencing any work, assemble all necessary equipment, including PPE, weighing instruments, solvents, and clearly labeled hazardous waste containers.[1]
-
PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and finally, outer gloves.[3]
Handling and Experimental Procedures
-
Weighing and Transfer: Handle the solid this compound with care to prevent the generation of dust.[1] Use a spatula for transfers. For weighing, a containment system like a glove box is recommended if available.
-
Solution Preparation: When working with solutions, take precautions to avoid splashes and the formation of aerosols.[1] Utilize appropriate glassware and transfer techniques, such as pipetting.
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[2]
Post-Handling and Cleanup
-
Decontamination: Thoroughly clean all equipment and the work area after each use.[1] Use a suitable solvent to decontaminate surfaces that may have come into contact with the compound.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the remaining PPE.[1]
-
Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.[1][2]
Waste Disposal
-
Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[1]
-
Disposal Protocol: Adhere to all institutional and local regulations for the disposal of chemical waste.[1]
Visualizing the Workflow
To further clarify the procedural flow of handling this compound safely, the following diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Hazard Information Based on Ajmaline
The Safety Data Sheet for the related compound, Ajmaline, indicates the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Given these potential hazards, adherence to the outlined PPE and handling procedures is paramount to ensure the safety of all laboratory personnel. This guide provides a foundational framework for the safe handling of this compound. It is essential to supplement this information with institution-specific safety protocols and to always perform a thorough risk assessment before beginning any new experimental work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
